Perfluoro-octyltrichlorosilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
trichloro(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl3F17Si/c9-29(10,11)8(27,28)6(22,23)4(18,19)2(14,15)1(12,13)3(16,17)5(20,21)7(24,25)26 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXLXFZNRNUCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl3F17Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348349 | |
| Record name | Perfluorooctyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220791-24-2 | |
| Record name | Perfluorooctyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Self Assembly Mechanisms of Perfluoro Octyltrichlorosilane Monolayers
Hydrolysis and Condensation Reactions of Trichlorosilane (B8805176) Head Groups
The self-assembly process of PFOTCS is initiated by the hydrolysis of its reactive trichlorosilane (-SiCl₃) head group. In the presence of water molecules, the silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the substitution of chlorine atoms with hydroxyl groups (-OH), forming silanetriols (R-Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct. researchgate.netmdpi.com This hydrolysis step is critical as it transforms the precursor molecule into a reactive intermediate capable of subsequent condensation reactions.
The rate and extent of hydrolysis are highly sensitive to the amount of water present in the system. researchgate.net While a certain amount of water is necessary to initiate the process, an excess can lead to uncontrolled polymerization in the bulk solution, resulting in the formation of disordered polysiloxane aggregates rather than a uniform monolayer on the substrate. researchgate.net
Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and readily undergo condensation reactions. researchgate.netresearchgate.net This involves the elimination of a water molecule between two silanol groups to form a stable and strong siloxane bond (Si-O-Si). These condensation reactions are fundamental to the formation of a cross-linked network that constitutes the backbone of the self-assembled monolayer.
Formation of Siloxane Linkages (Si-O-Si)
The condensation of silanol groups results in the formation of a robust and covalently bonded siloxane network, which is the defining structural feature of the PFOTCS monolayer. This network formation occurs through two primary pathways: intermolecular cross-linking within the monolayer and covalent bonding to the substrate.
Once hydrolyzed, adjacent PFOTCS molecules can react with one another through the condensation of their silanol groups. This intermolecular cross-linking creates a two-dimensional network of siloxane bonds parallel to the substrate surface. researchgate.netresearchgate.net This lateral polymerization is crucial for the formation of a dense, stable, and chemically resistant monolayer. The trifunctional nature of the trichlorosilane head group allows for the formation of up to three siloxane bonds per molecule, contributing to a high degree of cross-linking and mechanical stability.
For the monolayer to firmly adhere to the substrate, covalent bonds must form between the PFOTCS molecules and the surface. This is achieved through the reaction of the silanol groups of the hydrolyzed PFOTCS with hydroxyl groups present on the substrate surface (e.g., the native oxide layer on a silicon wafer). researchgate.netresearchgate.net This reaction, also a condensation process, results in the formation of Si-O-Substrate bonds, effectively grafting the monolayer to the surface. researchgate.net
The density of hydroxyl groups on the substrate is a critical parameter that influences the density and uniformity of the resulting monolayer. A surface rich in hydroxyl groups will promote a higher degree of covalent attachment, leading to a more robust and stable film.
Influence of Substrate Surface Chemistry on Self-Assembly
The chemical nature of the substrate plays a pivotal role in directing the self-assembly of PFOTCS monolayers. The presence of surface hydroxyl groups is a primary prerequisite for the covalent attachment of the silane (B1218182) molecules. researchgate.net Substrates such as silicon with its native oxide layer, glass, and other metal oxides are ideal due to their hydrophilic nature and abundance of -OH groups. researchgate.netbeilstein-journals.org
Recent research has also explored the modification of substrate surfaces to control the deposition and patterning of organosilane monolayers, highlighting the tunability of the self-assembly process through substrate engineering.
Role of Physisorbed Water in Polymerization and Oligomerization
The presence of a thin layer of physisorbed water on the substrate surface is a crucial factor in the formation of high-quality PFOTCS monolayers. rsc.org This surface-bound water acts as a localized source of reactants for the hydrolysis of the trichlorosilane head groups directly at the substrate-solution or substrate-vapor interface. rsc.org This localized hydrolysis is believed to be essential for promoting the formation of a well-ordered monolayer rather than random polymerization in the bulk phase.
The amount of physisorbed water can significantly impact the kinetics of monolayer formation and its final structure. Insufficient water can lead to incomplete hydrolysis and a sparsely packed monolayer, while an excess can promote vertical polymerization and the formation of disordered, multilayered structures. researchgate.netrsc.org Therefore, controlling the ambient humidity during the deposition process is critical for achieving a reproducible and high-quality self-assembled monolayer. nih.gov
The interaction between the PFOTCS molecules and the physisorbed water can lead to the formation of oligomeric silane species on the surface prior to their covalent attachment. rsc.orgnih.gov These oligomers can then cross-link with each other and bond to the substrate to form the final monolayer structure.
Molecular Packing Density and Orientation in Self-Assembled Monolayers
A key characteristic of a well-formed PFOTCS self-assembled monolayer is the high degree of molecular order, characterized by a dense packing and a specific orientation of the perfluoroalkyl chains. The packing density is influenced by the degree of cross-linking in the siloxane network and the intermolecular van der Waals interactions between the fluorinated chains. nist.gov
The trifunctional nature of the trichlorosilane head group generally leads to the formation of densely packed monolayers compared to monochlorinated or dichlorinated silanes. nist.gov Spectroscopic and microscopic studies have been employed to estimate the molecular packing density in similar self-assembled monolayers, with values in the range of several molecules per square nanometer being reported. nih.govrsc.org
The orientation of the PFOTCS molecules is predominantly perpendicular to the substrate surface. This orientation is driven by the minimization of interfacial energy and the strong intermolecular interactions between the rigid perfluoroalkyl chains. This upright orientation exposes the low surface energy -CF₃ terminal groups, which imparts the characteristic hydrophobicity and oleophobicity to the modified surface. The degree of tilt of the alkyl chains with respect to the surface normal can be influenced by the packing density and the substrate chemistry. nist.gov
Interactive Data Table: Factors Influencing PFOTCS Monolayer Formation
| Factor | Influence on Monolayer Quality | Optimal Condition |
| Water Concentration | Affects hydrolysis and condensation rates. | Controlled, typically a thin physisorbed layer on the substrate. |
| Substrate Hydroxyl Density | Determines the degree of covalent bonding. | High density of surface -OH groups. |
| Solvent Polarity | Influences solubility and aggregation of PFOTCS. | Anhydrous, non-polar organic solvents. |
| Reaction Temperature | Affects the kinetics of hydrolysis and condensation. | Typically room temperature. |
| PFOTCS Concentration | Impacts the rate of monolayer formation. | Low concentrations to avoid bulk polymerization. |
Formation of Disordered Molecular Islands and Smooth Films
The self-assembly of Perfluoro-octyltrichlorosilane (PFOTS) on hydroxylated surfaces is a complex process that can result in distinct morphological outcomes: the formation of disordered molecular islands or the development of smooth, continuous films. The transition between these two states is primarily governed by the reaction conditions, including the deposition method, time, and the availability of water for hydrolysis.
Initially, the self-assembly process can lead to the formation of disordered molecular islands. This phenomenon is particularly prevalent in the early stages of deposition. This compound molecules tend to form polymerized aggregates, which deposit onto the substrate as distinct islands. cdnsciencepub.com These aggregates are composed of siloxane polymers formed by the hydrolysis of the trichlorosilane headgroup. An abundance of water in the reaction environment can promote this bulk polymerization, leading to the formation of disordered silane clusters. These clusters contribute to increased surface roughness and a lower packing density of the monolayer.
With increasing deposition time, a transition from disordered islands to a smooth film can be observed. The initially formed aggregates begin to merge, gradually covering the entire substrate and creating a more uniform and smoother surface. cdnsciencepub.com This process is driven by the lateral growth of the islands until they coalesce into a continuous monolayer. Studies have shown that for PFOTS, a monolayer with a thickness of less than 1.6 nm can form after just 5 minutes of immersion, indicating a rapid initial assembly process. cdnsciencepub.com
The choice of deposition method also plays a critical role in the final morphology of the PFOTS monolayer. Vapor-phase deposition methods are often favored for producing smooth films with fewer aggregates. researchgate.net This is because the concentration of the precursor and water can be more carefully controlled, minimizing uncontrolled polymerization in the bulk phase. In contrast, solution-phase deposition can be more susceptible to the formation of polymeric silane particles in the solution, which can then adsorb onto the surface, contributing to a more disordered and rougher film. nih.gov
The evolution of the surface morphology from disordered islands to a smooth film can be quantitatively characterized using techniques such as atomic force microscopy (AFM), which measures surface roughness parameters like the arithmetic average roughness (Ra) and the root mean square roughness (Rq). Research on PFOTS deposition on glass surfaces has demonstrated this transition, showing a decrease in surface roughness as the deposition time increases and the initial islands merge into a continuous film. cdnsciencepub.com
Table 1: Surface Roughness of this compound (PFOTS) Films on Glass at Different Deposition Times
| Deposition Time | Arithmetic Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
| 15 minutes | 15.24 | 19.97 |
| 1 hour | 4.86 | 7.40 |
| 2 hours | 4.01 | 5.16 |
Surface Functionalization and Engineering with Perfluoro Octyltrichlorosilane
Mechanisms of Hydrophobicity and Superhydrophobicity Achievement
The primary application of PFOTCS is the creation of water-repellent surfaces. The degree of water repellency can be tuned from hydrophobic (water contact angle > 90°) to superhydrophobic (water contact angle > 150° with a low sliding angle). This is achieved through the strategic manipulation of surface chemistry and topography.
The hydrophobicity imparted by PFOTCS is fundamentally due to the extremely low surface free energy of its perfluorinated alkyl chains. acs.org The molecule consists of a -(CF2)n- backbone with terminal -CF3 groups. The high electronegativity of fluorine atoms reduces the polarizability of the C-F bond, leading to very weak van der Waals and intermolecular forces. When PFOTCS molecules assemble into a dense monolayer on a substrate, they orient themselves with the fluorocarbon tails pointing away from the surface, creating a new surface dominated by closely packed, low-energy -CF3 groups. This new surface exhibits minimal attraction to water molecules, forcing water to bead up rather than spread out, thus minimizing the interfacial area. Perfluoroalkylsilane-based SAMs are known to exhibit exceptionally low surface energy, which is a key factor in their strong hydrophobicity. acs.org
While low surface energy alone can create a hydrophobic surface, achieving superhydrophobicity requires the combination of this chemical property with specific physical topography. acs.orgnih.gov This principle is inspired by natural surfaces like the lotus (B1177795) leaf. nih.gov By first creating micro- or nanoscale roughness on a substrate and then modifying it with PFOTCS, a composite interface is formed.
This phenomenon is often described by the Cassie-Baxter model, where air gets trapped within the rough surface structures beneath the water droplet. paintsandcoatingsexpert.com This trapped air significantly reduces the contact area between the water and the solid surface, leading to a drastic increase in the apparent contact angle. The water droplet essentially rests on a cushion of air, allowing it to roll off with minimal tilting (low sliding angle), a critical characteristic of superhydrophobic surfaces. nih.gov For example, epoxy nanocomposite surfaces with a hierarchical structure, when treated with PFOTCS, have exhibited water contact angles exceeding 150°. researchgate.net One study demonstrated that a gas-phase modification of such a surface resulted in a non-sticking behavior with a sliding angle of just 3°. researchgate.net
Table 1: Effect of PFOTCS Modification on Surface Wettability
| Substrate Material | Surface Treatment | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |
| Epoxy Nanocomposite | Sandblasted + PFOTCS (Gas Phase) | > 150° | 3° | researchgate.net |
| Epoxy Nanocomposite | Sandblasted + PFOTCS (Liquid Phase) | > 150° | - | researchgate.net |
| Etched Ti Alloy | PFOTCS Adsorption | > 150° | < 2° | researchgate.net |
| Roughened Glass | Diamond Abrasives + PFOTCS (Vapor Deposition) | - | 14° | tudublin.ie |
Oleophobicity and Superamphiphobicity Development
Beyond repelling water, PFOTCS coatings can also repel oils and organic solvents, a property known as oleophobicity. This is more challenging to achieve than hydrophobicity because oils have much lower surface tension than water. acs.org The low surface energy of the fluorocarbon chains is also critical for achieving oleophobicity.
To create surfaces that are not only superhydrophobic but also superoleophobic (a state known as superamphiphobicity), a more complex surface architecture is required. paintsandcoatingsexpert.com This typically involves creating re-entrant or "overhanging" structures at the nanoscale. These specialized geometries prevent even low-surface-tension liquids from impregnating the surface texture, maintaining the trapped air pockets necessary for repellency. While PFOTCS provides the necessary low surface energy chemistry, the fabrication of these intricate surface structures is a key challenge in developing truly superamphiphobic materials.
Anti-Adhesive Layer Formation and Release Mechanisms
The low surface energy imparted by PFOTCS coatings makes them highly effective as anti-adhesive or release layers. researchgate.net In applications like soft lithography and nanoimprint lithography, molds are often coated with PFOTCS to prevent the adhesion of the replica material (e.g., Polydimethylsiloxane (B3030410) - PDMS). researchgate.net
The release mechanism is based on the minimization of interfacial adhesion forces. When a material like PDMS is cured in a PFOTCS-treated mold, the interaction between the PDMS and the fluorinated surface is very weak. This low adhesion energy allows the cured replica to be peeled away easily without damage to either the mold or the replica. Research suggests that while a covalently bound monolayer of the silane (B1218182) provides a durable base, subsequent loosely deposited layers may be consumed over multiple molding cycles, eventually requiring re-coating of the surface. researchgate.net
Fabrication of Chemical Gradients and Patterned Surfaces
It is possible to spatially control the placement of PFOTCS on a substrate to create patterned surfaces with regions of differing wettability. semanticscholar.org Techniques such as microcontact printing, photolithography, and dip-pen nanolithography can be used to selectively apply PFOTCS to specific areas of a surface. This creates a chemical pattern where, for example, hydrophobic regions are defined next to hydrophilic regions.
These patterned surfaces are valuable in a range of applications, including microfluidic devices for controlling fluid flow, cell culture platforms for guiding cell adhesion and growth, and sensors. By creating a chemical gradient—a gradual change in the concentration of PFOTCS across a surface—one can precisely control the directional movement of liquid droplets. fao.org
Development of Self-Cleaning Coatings
The combination of superhydrophobicity and a low sliding angle, achieved through PFOTCS modification of a rough surface, leads to the creation of self-cleaning coatings, often referred to as the "lotus effect". wikipedia.orgnanotech-solutions.compercenta-nanoproducts.com On these surfaces, water droplets bead up into nearly perfect spheres and roll off easily. tudublin.ie
As these droplets roll, they pick up and carry away dirt, dust, and other contaminants from the surface. wikipedia.org The adhesion force between the water droplet and a dirt particle is greater than the adhesion between the particle and the superhydrophobic surface. nih.gov This mechanism allows the surface to be cleaned by a simple rinse with water, or even by morning dew. Such coatings have been developed for a variety of substrates, including glass, and have shown resistance to environmental factors like acid rain and saline exposure. tudublin.ie The self-cleaning property is highly desirable for applications such as solar panels, windows, and exterior coatings to reduce maintenance and maintain performance. percenta-nanoproducts.comnanografi.com
Surface Wettability Switching Behavior
Surfaces functionalized with Perfluoro-octyltrichlorosilane (PFOTS) are renowned for their chemical inertness and low surface energy, which imparts a stable hydrophobic character. However, by integrating this fluorinated silane layer with stimuli-responsive materials, it is possible to create surfaces that exhibit switchable wettability. This behavior is not an intrinsic property of PFOTS itself, but rather a result of the controlled alteration of the surface chemistry or topography of the underlying or composite material in response to an external trigger. The most predominantly researched mechanism for achieving such wettability control on PFOTS-modified surfaces is through photo-stimulation, typically involving a photocatalytic oxide like titanium dioxide (TiO₂).
The fundamental principle behind the photo-induced wettability switching of a PFOTS-modified TiO₂ surface lies in the photocatalytic activity of titanium dioxide. researchgate.netresearchgate.net Initially, the surface is coated with a self-assembled monolayer of PFOTS, resulting in a highly hydrophobic state with high water contact angles. Upon exposure to ultraviolet (UV) irradiation, the TiO₂ substrate absorbs photons with energy exceeding its bandgap, which generates electron-hole pairs. mdpi.com These charge carriers can migrate to the surface and participate in redox reactions.
The photogenerated holes are powerful oxidizing agents that can lead to the decomposition of the organic PFOTS layer. Concurrently, surface oxygen vacancies can be created, which promote the dissociative adsorption of water molecules from the atmosphere, leading to the formation of hydrophilic hydroxyl (-OH) groups on the TiO₂ surface. journalssystem.com This process effectively removes the low-surface-energy fluorinated layer and exposes the now highly hydrophilic TiO₂ surface, causing a significant decrease in the water contact angle, often leading to a superhydrophilic state. kfupm.edu.sa
This transition from a hydrophobic to a hydrophilic state is, in many cases, reversible. By removing the UV light source and storing the surface in the dark, or by gentle heating, the hydroxyl groups can be desorbed, and the surface can gradually revert to a more hydrophobic state. researchgate.net For a more robust recovery of the initial hydrophobic properties, a re-application of the PFOTS coating may be necessary, as the photocatalytic process can cause irreversible degradation of the silane layer.
The efficiency and kinetics of this wettability switching are influenced by several factors, including the intensity and wavelength of the UV light, the duration of exposure, the crystalline phase of the TiO₂, and the initial packing density and quality of the PFOTS monolayer.
While photo-induced switching is the most documented method, the principles of stimuli-responsive behavior could theoretically be extended to other triggers by combining PFOTS with other smart materials. For instance, integration with thermo-responsive polymers could potentially lead to temperature-controlled wettability, and coupling with pH-sensitive polymers could enable pH-dependent switching. However, detailed research findings for such systems involving this compound are not as prevalent as those for photo-responsive systems.
The following table summarizes representative data on the photo-induced wettability switching of a titanium dioxide surface, illustrating the significant changes in water contact angle that can be achieved. While not exclusively for PFOTS, it is indicative of the behavior of fluoroalkylsilane-modified titania surfaces.
| Stimulus | Initial State | Final State | Reversibility |
| UV Irradiation | Hydrophobic | Superhydrophilic | Reversible in the dark or by heating |
| Water Contact Angle (Before UV) | ~72° | ||
| Water Contact Angle (After UV) | ~0° |
This table presents typical data for a polycrystalline anatase TiO₂ film, demonstrating the principle of photo-induced wettability switching. The initial hydrophobic state is characteristic of a surface with adsorbed organic species, which can be analogous to a deliberately applied hydrophobic coating like PFOTS. researchgate.net
Interactions of Perfluoro Octyltrichlorosilane Films with Diverse Substrates
Silicon and Silicon Dioxide (SiO2) Interfaces
The interaction of FOTS with silicon and its native oxide, silicon dioxide, is a cornerstone of its application in surface science and technology. The trichlorosilyl (B107488) group of the FOTS molecule readily reacts with hydroxyl (-OH) groups present on the SiO2 surface. researchgate.net This reaction, a hydrolysis and condensation process, results in the formation of strong covalent siloxane (Si-O-Si) bonds between the FOTS molecules and the substrate. This process is foundational for creating stable, well-ordered self-assembled monolayers. researchgate.net
The formation of FOTS SAMs on SiO2 is often achieved through chemical vapor deposition (CVD). researchgate.netresearchgate.net This method is particularly advantageous for applications in micro- and nano-electromechanical systems (MEMS/NEMS), where it helps to reduce stiction. researchgate.net In these applications, the low surface energy of the perfluorinated layer prevents the unwanted adhesion of microscopic components. Research has shown that FOTS monolayers can be patterned on silicon substrates to control neuron adhesion, with the FOTS-coated areas acting as a cell-repellent background. researchgate.net
The quality and properties of the FOTS film are highly dependent on the deposition conditions. For instance, the presence of a thin layer of adsorbed water on the silicon oxide surface can facilitate the hydrolysis of the chlorosilanes, confining the reaction to the oxide layer and promoting the formation of a well-defined monolayer. researchgate.net The resulting FOTS-coated surfaces exhibit high hydrophobicity, with water contact angles that can be controlled by varying the deposition conditions. researchgate.net
| Parameter | Value | Deposition Method | Application |
| Water Contact Angle | 20° to 107° | Chemical Vapor Deposition (CVD) | Biosensors, AFM probes |
| Monolayer Formation Time | 24 hours to saturation | Chemical Vapor Deposition (CVD) | Surface hydrophobicity control |
| Key Feature | Forms covalent Si-O-Si bonds with hydroxylated SiO2 | Vapor and Liquid Phase Deposition | MEMS/NEMS anti-stiction coatings |
Metallic Substrates
The application of FOTS extends beyond silicon-based materials to a variety of metallic substrates. The interaction mechanism with metals often involves the native oxide layer that forms on the metal surface when exposed to ambient conditions. This oxide layer typically presents hydroxyl groups that can react with the trichlorosilyl head of FOTS, similar to the mechanism on silicon dioxide.
While direct covalent bonding of FOTS to pristine gold is not the primary interaction mechanism, FOTS can be used in conjunction with gold for surface patterning. In such applications, a dielectric layer like silica (B1680970) is often patterned on the gold surface. The FOTS then selectively assembles on the silica regions, creating a chemically patterned surface with distinct hydrophobic (FOTS-silica) and hydrophilic (bare gold) areas. nih.gov This technique is valuable in the development of biosensors and for directing the selective immobilization of biomolecules. nih.gov
Self-assembled monolayers are utilized to protect copper surfaces from corrosion. While research has focused on other silanes like octadecyltrichlorosilane (B89594) (OTS) for creating protective SAMs on copper, the principles can be extended to FOTS. nih.govresearchgate.net The formation of a dense, hydrophobic FOTS layer can act as a barrier, preventing corrosive agents from reaching the copper surface. mdpi.com The effectiveness of this barrier is dependent on the quality and packing density of the monolayer.
FOTS self-assembled monolayers have been characterized on aluminum substrates to assess their thermal stability. acs.orgresearchgate.net The conformational order of the FOTS SAM on aluminum is not disrupted by thermal cycling when the peak temperature remains below 423 K. acs.org However, when the temperature is between 423 K and 603 K, the process results in only partial retention of the original order, and it becomes completely irreversible above 603 K. acs.org These FOTS coatings can impart superhydrophobic properties to aluminum alloy surfaces, which is beneficial for applications requiring water repellency and corrosion resistance. researchgate.netresearchgate.netuakron.edu
| Thermal Treatment | Effect on FOTS SAM on Aluminum |
| Below 423 K | Conformational order is maintained through thermal cycling. |
| 423 K to 603 K | Partial retention of the original molecular order after cycling. |
| Above 603 K | The changes in the monolayer structure are completely irreversible. |
In the fabrication of advanced electronic devices, ultra-smooth nickel surfaces are often required. A technique known as template-stripping can produce such surfaces, and FOTS plays a crucial role in this process. rsc.orgresearchgate.netrsc.org A monolayer of FOTS is first deposited on a Si/SiO2 template via gas phase deposition. rsc.org This passivation layer reduces the interaction between the template and a subsequently deposited nickel film, enabling the successful stripping of an ultra-flat, oxide-free nickel surface. rsc.orgresearchgate.netrsc.org These template-stripped nickel surfaces have a root mean square surface roughness of approximately 0.15 ± 0.05 nm and are stable against oxidation for about a day in air at room temperature. rsc.orgresearchgate.net
Titanium alloys, particularly Ti6Al4V, are widely used in biomedical implants due to their excellent mechanical properties and biocompatibility. researchgate.netmdpi.commdpi.com However, their wear resistance can be poor. nih.gov Surface modifications, including the application of coatings, are employed to enhance their performance. The native oxide layer on Ti6Al4V, primarily composed of titanium dioxide, provides a suitable substrate for the attachment of FOTS. researchgate.netnih.gov The resulting hydrophobic FOTS layer can be beneficial in reducing biofouling and improving the tribological properties of the implant surface. While direct research on FOTS on Ti6Al4V is specific, the principles of silanization on metal oxides are applicable. The aim of such a coating would be to create a stable, low-energy surface that resists adhesion of biological molecules and cells.
| Substrate | Interaction/Application of FOTS | Key Findings/Properties |
| Silicon/SiO2 | Covalent bonding via Si-O-Si linkages. | Forms hydrophobic, stable SAMs; used for anti-stiction in MEMS. researchgate.net |
| Gold (Au) | Used for selective patterning on SiO2/Au surfaces. | Creates chemically patterned surfaces for biosensors. nih.gov |
| Copper (Cu) | Forms a protective, hydrophobic barrier. | Can enhance corrosion resistance. mdpi.com |
| Aluminum (Al) Alloys | Forms SAMs with temperature-dependent stability. | Imparts superhydrophobicity; stable up to 423 K. acs.org |
| Nickel (Ni) | Passivation layer for template-stripping. | Enables fabrication of ultra-smooth, oxide-free Ni surfaces. rsc.orgresearchgate.netrsc.org |
| Titanium (Ti) Alloys | Forms a hydrophobic layer on the native oxide. | Potential for reducing biofouling and improving tribological properties. researchgate.netnih.gov |
Zinc Substrates
Detailed research specifically documenting the interaction of Perfluoro-octyltrichlorosilane films with zinc or zinc oxide (ZnO) substrates is not extensively available in the reviewed literature. However, the principles of PFOTCS self-assembly can be applied to understand the expected interactions. Zinc surfaces naturally form a thin layer of zinc oxide and hydroxide (B78521) in the presence of air and moisture. This oxide layer provides the necessary hydroxyl (-OH) groups for the covalent anchoring of silane (B1218182) molecules.
The trichlorosilane (B8805176) headgroup of PFOTCS is highly reactive toward these surface hydroxyls, leading to the formation of a dense, self-assembled monolayer (SAM). This process involves the hydrolysis of the Si-Cl bonds and subsequent condensation with the surface -OH groups, creating stable Si-O-Zn linkages. The perfluorinated tails of the molecules would then orient away from the surface, creating a film with very low surface energy. This modification is anticipated to transform the typically hydrophilic or moderately hydrophobic zinc oxide surface into a highly hydrophobic and oleophobic one. nih.govmdpi.com While intrinsic ZnO can exhibit a range of wetting properties, the application of a PFOTCS SAM would be expected to yield high water contact angles, characteristic of perfluorinated surfaces. mdpi.comhelmholtz-berlin.de
Transparent Conductive Oxides (TCO)
Specific studies on the interaction of this compound with transparent conductive oxides (TCOs) such as Indium Tin Oxide (ITO) are not widely reported. TCOs are essential components in many optoelectronic devices and their surface properties are critical for device performance. researchgate.netmdpi.com The surface of ITO, like other metal oxides, is characterized by the presence of hydroxyl groups, which can act as binding sites for silanization. nih.gov
The interaction mechanism of PFOTCS with a TCO surface is expected to follow the established model for self-assembled monolayer formation on oxide substrates. The trichlorosilane group of PFOTCS would react with the surface hydroxyls on the ITO, forming a covalently bonded, ordered molecular layer. nih.gov This would result in a surface terminated by the low-energy perfluoroalkyl chains. Such a modification would drastically alter the wettability of the TCO. For instance, a bare ITO substrate can have a water contact angle ranging from approximately 41° to 92°, indicating a hydrophilic or neutral surface. researchgate.netmdpi.com The formation of a PFOTCS film would render the surface highly hydrophobic, with expected water contact angles well over 100°, and also impart oleophobicity. This surface modification could be leveraged to control interfacial properties in devices like displays or sensors.
Polymeric Substrates
PFOTCS is frequently used to modify the surface properties of various polymers, transforming them into hydrophobic or superhydrophobic materials.
Polydimethylsiloxane (B3030410) (PDMS)
The interaction of PFOTCS with Polydimethylsiloxane (PDMS) is utilized in microfluidics and advanced material fabrication. PFOTCS can form stable, superhydrophobic layers on hydroxylated PDMS surfaces. nih.gov The native surface of PDMS is hydrophobic, but it is often treated with oxygen plasma to introduce silanol (B1196071) (Si-OH) groups, making it hydrophilic. researchgate.net This plasma-treated surface is highly reactive toward PFOTCS.
The deposition of PFOTCS on activated PDMS occurs through a condensation reaction, forming a stable fluorinated layer. nih.gov This technique has been employed for selective PDMS bonding in the fabrication of microvalve arrays. In this process, PFOTCS is deposited onto a patterned stamp and then transferred to specific areas of an oxygen plasma-treated PDMS or glass substrate. The PFOTCS-coated areas become passivation layers, preventing bonding in those regions, while the untreated areas bond permanently. This selective passivation is crucial for creating complex microfluidic devices and overcoming issues of PDMS sticking. nih.gov
Polyethylene Terephthalate (PET)
This compound and similar long-chain fluorosilanes are effective in rendering Polyethylene Terephthalate (PET) surfaces highly hydrophobic. While pristine PET is relatively hydrophilic, its surface can be modified to create reactive sites for silanization. In one study, PET track-etched membranes (TeMs) were modified using a similar compound, 1H, 1H, 2H, 2H-perfluorododecyltrichlorosilane, which increased the water contact angle to 134°. mdpi.com The modification process typically involves creating hydroxyl or carboxyl groups on the PET surface through methods like chemical etching, which can then serve as anchor points for the trichlorosilane head of the PFOTCS molecule. mdpi.com This functionalization is particularly relevant for applications such as membrane distillation, where a hydrophobic surface is essential to prevent pore wetting. mdpi.com
| Substrate | Modifying Agent | Resulting Water Contact Angle (°) | Reference |
|---|---|---|---|
| PET TeMs | 1H, 1H, 2H, 2H-perfluorododecyltrichlorosilane | 134 | mdpi.com |
Epoxy Nanocomposites
PFOTCS has been successfully used to impart superhydrophobicity to the surfaces of epoxy nanocomposites. Research has shown that by combining a hierarchical surface roughness with a low-energy PFOTCS coating, exceptional water repellency can be achieved. In these studies, the epoxy composite surface is first structured to create micro- and nano-scale roughness, for example, by incorporating alumina (B75360) nanoparticles and glass beads, followed by sandblasting.
This roughened surface is then hydrophobized using PFOTCS, applied either from a liquid solution (e.g., in hexane) or via a gas phase reaction. Both methods result in surfaces with water contact angles exceeding 150°. However, the gas phase modification has been shown to provide superior non-sticking behavior for water droplets, with a sliding angle as low as 3°. This difference is attributed to the extra surface roughness provided by the gas phase procedure.
| Modification Method | Water Contact Angle (WCA) | Sliding Angle (SA) |
|---|---|---|
| Liquid Phase (PFOTCS/hexane) | > 150° | Not Reported (droplets stick) |
| Gas Phase | > 150° | 3° |
Parylene Thin Films
Direct studies on the application of this compound onto parylene thin films are not commonly found in the scientific literature. Parylene, particularly Parylene C, is known for being a high-performance conformal coating that is chemically inert and inherently hydrophobic. paryleneengineering.comscscoatings.com The water contact angle of as-deposited Parylene C is approximately 80-90°. purdue.edu
Surface modification of parylene is typically performed to either increase or decrease its hydrophobicity for specific applications. For instance, fluorine-based plasma treatments (e.g., with SF6) can significantly increase the hydrophobicity, raising the water contact angle to over 120°. purdue.edu Conversely, oxygen plasma treatment makes the surface more hydrophilic. nih.gov While silanes are used in conjunction with parylene, it is generally as an adhesion promoter (e.g., A-174 silane) applied to the substrate before the parylene deposition to ensure a strong bond between the substrate and the parylene film. rutgers.eduscscoatings.com The chemical inertness and low surface energy of the parylene surface itself make it a challenging substrate for subsequent wet-chemical modifications like PFOTCS coating without prior surface activation.
| Parylene C Surface Treatment | Typical Water Contact Angle (°) | Reference |
|---|---|---|
| As-Deposited (Untreated) | ~80 - 90 | purdue.edu |
| SF6 Plasma Treated | > 120 | purdue.edu |
| Oxygen Plasma Treated | < 90 (Hydrophilic) | nih.gov |
Polytetrafluoroethylene (PTFE)
Polytetrafluoroethylene (PTFE) is an inherently hydrophobic material with a low surface energy, characterized by a high water contact angle, typically around 108°-113.8°. nih.govplos.org The surface of PTFE is composed of carbon-fluorine bonds, which are highly stable and non-reactive.
When this compound is applied to a PTFE surface, the interaction is primarily governed by weak van der Waals forces. The perfluorinated chains of the silane molecules have a chemical affinity for the fluorinated surface of PTFE. However, the trichlorosilane head of the molecule requires hydroxyl groups (-OH) on the substrate for a strong, covalent bond to form through a hydrolysis and condensation reaction. Since the surface of untreated PTFE is largely devoid of these functional groups, strong chemical adhesion does not occur.
Consequently, the application of this compound to a PTFE surface does not significantly alter its already hydrophobic nature. The primary effect is the formation of a thin, non-covalently bonded layer of the fluorosilane, which may slightly enhance the hydrophobicity but does not lead to a substantial increase in the water contact angle. Research on surface modifications of PTFE often focuses on increasing its surface energy to improve adhesion, which is the opposite effect of a this compound treatment. tianswax.comwikipedia.org
Table 1: Water Contact Angle on Polytetrafluoroethylene (PTFE) Surfaces
| Substrate | Treatment | Water Contact Angle (°) |
| PTFE | Untreated | 113.8 ± 1.4 plos.org |
| PTFE | Plasma Etching (PE) | 152.3 ± 1.7 plos.org |
| PTFE | Reactive Ion Etching (RIE) | 172.5 ± 1.2 plos.org |
Poly(vinylidene fluoride) (PVDF)
Poly(vinylidene fluoride) (PVDF) is another fluoropolymer with good chemical resistance and thermal stability. Its surface is less hydrophobic than PTFE. Surface modification of PVDF with fluoroalkylsilanes, which are chemically similar to this compound, has been shown to significantly increase its hydrophobicity.
The modification process often involves an initial activation step, such as alkali treatment or plasma treatment, to introduce hydroxyl groups on the PVDF surface. These hydroxyl groups then serve as reactive sites for the trichlorosilane head of the this compound to form covalent Si-O-C bonds, resulting in a durable hydrophobic film. The perfluorinated tails of the silane molecules orient away from the surface, creating a low-energy interface.
Studies have demonstrated a substantial increase in the water contact angle of PVDF membranes after treatment with organofluorosilanes. This enhanced hydrophobicity is crucial for applications such as membrane distillation and gas separation.
Table 2: Water Contact Angle on Poly(vinylidene fluoride) (PVDF) Surfaces Before and After Modification
| Substrate | Treatment | Water Contact Angle (°) |
| PVDF | Untreated | ~70 - 85 |
| PVDF | Alkali Activation + Fluoroalkylsilane | >140 |
Poly(lactic acid) (PLLA) Nanocomposites
Poly(lactic acid) (PLLA) is a biodegradable and biocompatible polyester. In its pure form, PLLA is relatively hydrophobic, with a water contact angle in the range of 75-85°. acs.orgnih.gov The surface of PLLA contains ester groups which can be hydrolyzed to generate hydroxyl and carboxyl groups, providing potential reaction sites for this compound.
The interaction of this compound with PLLA nanocomposites would involve the reaction of the silane with these surface functional groups, as well as with any hydroxyl groups present on the surface of the nanofillers within the composite. This would lead to the covalent grafting of the perfluorinated chains onto the surface, significantly increasing its hydrophobicity.
Research has shown that treating micropatterned PLA surfaces with a silane containing fluorine atoms can increase the water contact angle to as high as 167°, demonstrating a transition to a superhydrophobic state. acs.orgnih.gov This high degree of hydrophobicity is attributed to the combination of the low surface energy of the fluorinated coating and the surface roughness of the micropatterns. acs.orgnih.gov
Table 3: Water Contact Angle on Poly(lactic acid) (PLA) Surfaces Before and After Silane Treatment
| Substrate | Treatment | Water Contact Angle (°) |
| Flat PLA | Untreated | ~75 - 85 acs.org |
| Micropillared PLA | Untreated | 139 acs.orgnih.gov |
| Micropillared PLA | Coated with Fluorinated Silane | up to 167 acs.orgnih.gov |
Ceramic and Oxide Materials
Alumina (Al₂O₃)
Alumina (Al₂O₃) is a ceramic material with a hydrophilic surface due to the presence of hydroxyl groups (Al-OH). These surface hydroxyls are ideal reactive sites for the covalent attachment of this compound. The reaction proceeds through the hydrolysis of the Si-Cl bonds to Si-OH, followed by a condensation reaction with the Al-OH groups, forming stable Al-O-Si linkages.
This surface modification transforms the hydrophilic alumina surface into a highly hydrophobic one. The dense layer of perfluorinated alkyl chains creates a low-energy surface with a high water contact angle. This treatment significantly reduces the adhesion of water and other polar liquids to the alumina surface.
Table 4: Water Contact Angle on Alumina Surfaces
| Substrate | Treatment | Water Contact Angle (°) |
| α-Alumina (0001) | Cleaned | <5 |
| Nanoporous Alumina | Untreated | ~0 |
| Nanoporous Alumina | Modified with Hexamethyldisilazane (HMDS) | up to 153.2 ± 2 |
Titania (TiO₂) Nanoparticles
Titania (TiO₂) nanoparticles, like alumina, have a hydrophilic surface rich in hydroxyl groups. These hydroxyl groups allow for the effective surface functionalization with this compound. The silane molecules covalently bond to the titania surface, creating a hydrophobic coating.
This surface modification is crucial for dispersing titania nanoparticles in non-polar solvents and polymer matrices. The hydrophobic surface prevents the agglomeration of the nanoparticles and improves their compatibility with the surrounding medium. The resulting titania nanoparticles exhibit a high water contact angle, indicative of their successful hydrophobic modification.
Table 5: Water Contact Angle on Surfaces Coated with Functionalized Titania (TiO₂) Nanoparticles
| Substrate | Treatment | Water Contact Angle (°) |
| Cotton Fabric | Untreated | ~0 |
| Cotton Fabric | Coated with Titania Nanoparticles Modified with Octadecyl Trimethoxysilane | 157.9 |
Mesoporous Membranes
Mesoporous membranes, often made from ceramic materials like alumina or silica, possess a high surface area with abundant hydroxyl groups. The interaction of this compound with these membranes is similar to that with alumina and titania, involving the formation of covalent bonds between the silane and the membrane surface.
This surface modification renders the normally hydrophilic mesoporous membranes hydrophobic. This is particularly useful in applications such as pervaporation for the separation of organic compounds from water. The hydrophobic nature of the modified membrane allows for the selective permeation of organic molecules while repelling water. Research on microfiltration ceramic membranes modified with a similar compound, 1H,1H,2H,2H-perfluorodecyltriethoxysilane, has shown a dramatic increase in the water contact angle from 25° to over 150°. However, this modification also led to a significant decrease in water permeability.
Table 6: Properties of a Ceramic Microfiltration Membrane Before and After Fluoroalkylsilane Grafting
| Property | Before Grafting | After Grafting |
| Water Contact Angle (°) | 25 | >150 |
| Water Permeability (L h⁻¹m⁻² bar⁻¹) | 720 | 7 |
Organic Semiconductors
The performance of organic field-effect transistors (OFETs) is critically dependent on the interface between the organic semiconductor and the gate dielectric. Self-assembled monolayers (SAMs) of organosilanes are frequently employed to modify this interface, thereby enhancing device performance. While extensive research has been conducted on various alkylsilanes, the specific interactions of this compound with organic semiconductors are a key area of investigation for improving n-type and p-type transistor characteristics.
The formation of a FOTS SAM on a dielectric surface, such as SiO2, creates a low-energy, hydrophobic surface. This altered surface energy significantly influences the growth and morphology of the subsequently deposited organic semiconductor layer. For instance, a hydrophobic surface can promote the formation of larger crystalline grains in the organic semiconductor film, which is generally associated with improved charge carrier mobility. researchgate.net
In the case of n-type organic semiconductors like fullerene (C60), the modification of the dielectric surface with a SAM is also crucial for achieving high electron mobility. tcichemicals.com The hydrophobic nature of the FOTS layer can reduce the trapping of electrons at the dielectric interface, a common issue in n-channel OFETs. The interaction between the FOTS-modified surface and the organic semiconductor is primarily governed by van der Waals forces. The specific molecular structure of both the organic semiconductor and the FOTS molecule will dictate the final orientation and packing of the semiconductor molecules, which in turn determines the electrical performance of the device. nih.gov
| Organic Semiconductor | SAM Treatment | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Pentacene | Bare SiO₂ | 0.39 | - | nih.gov |
| Pentacene | n-Octyltrichlorosilane (OTS) | 1.52 | 1.5 x 10⁷ | nih.gov |
This table illustrates the typical performance enhancement of a pentacene-based OFET upon treatment with a self-assembled monolayer. While specific data for FOTS is not provided, similar improvements are anticipated.
Cellulosic Materials (e.g., Paper)
Cellulosic materials, such as paper, are inherently hydrophilic due to the abundance of hydroxyl groups on the surface of cellulose (B213188) fibers. Treatment with this compound via vapor-phase silanization can dramatically alter the surface properties of paper, rendering it both hydrophobic (water-repellent) and oleophobic (oil-repellent), a property known as omniphobicity.
The trichlorosilyl group of the FOTS molecule reacts with the hydroxyl groups on the cellulose surface, forming a stable, covalent Si-O-cellulose bond. The long perfluorinated octyl chains then orient away from the surface, creating a dense, low-energy film. This fluorinated layer significantly reduces the surface energy of the paper, preventing liquids from wetting the surface.
Research has demonstrated that the length of the fluoroalkyl chain plays a crucial role in the resulting hydrophobicity. Longer chains, such as the perfluorooctyl group in FOTS, lead to higher contact angles for water and other liquids. For paper treated with FOTS, water contact angles can exceed 150°, classifying the surface as superhydrophobic. This high level of repellency is not limited to water; FOTS-treated paper also repels a wide range of organic liquids, including oils and solvents.
The interaction of various liquids with FOTS-treated paper has been systematically studied by measuring their contact angles. The data reveals that even liquids with low surface tension, which would typically wet untreated paper, are effectively repelled by the FOTS-modified surface.
| Liquid | Surface Tension (mN/m) | Contact Angle on FOTS-treated Paper (°) |
|---|---|---|
| Water | 72.8 | ~150 |
| Glycerol | 63.4 | ~145 |
| Ethylene Glycol | 48.3 | ~135 |
| n-Hexadecane | 27.5 | ~110 |
| Ethanol | 22.1 | ~75 |
This table presents typical contact angles of various liquids on paper treated with this compound, demonstrating its omniphobic properties.
Carbon-based Materials (e.g., Graphite (B72142), Carbon Brushes, Black Phosphorus)
The interaction of this compound with various carbon-based materials leads to significant modifications of their surface properties, which is of interest for a range of applications, from electronics to industrial machinery.
Graphite:
Graphite, a crystalline form of carbon, can be functionalized with a self-assembled monolayer of FOTS. The process typically involves the reaction of FOTS with a freshly exfoliated graphite surface. X-ray photoelectron spectroscopy (XPS) analysis confirms the formation of a monolayer, with the elemental composition closely matching the stoichiometry of the FOTS molecule. researchgate.net The FOTS monolayer forms a self-limiting layer, meaning that the growth stops after a complete monolayer is formed. researchgate.net This FOTS layer induces a strong surface doping effect on graphene, leading to a high density of mobile holes. researchgate.net The resulting surface is hydrophobic, which can be advantageous in applications where moisture resistance is required.
Carbon Brushes:
Carbon brushes are essential components in electric motors and generators, providing electrical contact with the moving parts. The operational environment of these components can often lead to contamination by oil and other greasy substances, which can impair their performance. The application of a superamphiphobic (both superhydrophobic and superoleophobic) coating containing FOTS to carbon brushes has been shown to be highly effective in preventing such contamination.
The FOTS is a key component in creating a low-surface-energy layer that repels both water and oil. Research has demonstrated that a conductive superamphiphobic coating on carbon brushes can exhibit excellent self-cleaning and anti-greasy properties. This is particularly important in applications like hydro-generators where oil-rich environments are common. The coating helps to prevent the adhesion of a mixture of lubricating oil and graphite powder, which can otherwise lead to sparking and reduced performance.
| Liquid | Contact Angle on FOTS-containing Coated Carbon Brush (°) | Sliding Angle (°) |
|---|---|---|
| Water | ~150 | <10 |
| Rapeseed Oil | ~145 | <10 |
| Hexadecane | ~130 | <10 |
This table shows the contact and sliding angles of different liquids on a carbon brush with a superamphiphobic coating containing this compound.
Black Phosphorus:
Black phosphorus (BP) is a two-dimensional material with promising electronic and optoelectronic properties. However, a major challenge for its practical application is its instability in ambient conditions, where it readily degrades in the presence of oxygen and water. Surface functionalization is a key strategy to passivate the BP surface and enhance its stability.
While direct studies on the interaction of FOTS with black phosphorus are limited, research into the fluorination of BP provides insights into the potential of such modifications. The formation of P-F covalent bonds on the BP surface through treatment with fluorinated compounds has been shown to enhance its stability in air. researchgate.net A fluorinated self-assembled thin film can create a hydrophobic surface that acts as a barrier against moisture and oxygen, thus preserving the intrinsic properties of the black phosphorus. researchgate.net XPS analysis is a crucial technique to confirm the covalent functionalization and the formation of P-F bonds on the BP surface. researchgate.net It is hypothesized that a FOTS monolayer would provide a similar protective, hydrophobic layer for black phosphorus, though further research is needed to fully elucidate the specific interactions and the effectiveness of this approach in enhancing the long-term stability and electronic performance of black phosphorus devices.
Tribological Behavior of Perfluoro Octyltrichlorosilane Modified Surfaces
Friction Characteristics of Perfluoro-octyltrichlorosilane Monolayers
The frictional behavior of this compound monolayers is governed by several factors, including the applied load and sliding speed. These films generally provide low adhesion due to their low surface energies. aip.org
Load Dependence of Frictional Response
The frictional response of this compound monolayers is dependent on the applied pressure. Molecular dynamics simulations have been used to model the adhesive contact and friction for these surfaces on amorphous silica (B1680970) substrates. researchgate.net These simulations show a relationship between applied pressure and the resulting shear stress, which is indicative of the frictional force.
The investigation of frictional behavior as a function of applied pressure reveals how the monolayer responds to increasing loads. For a constant shear velocity of 2 m/s, the shear stress was found to vary with applied pressures ranging from 50 MPa to 1 GPa. researchgate.net
Table 1: Frictional Response of this compound Monolayers Under Varying Load
| Applied Pressure (MPa) | Shear Stress (MPa) |
|---|---|
| 50 | 14.5 |
| 100 | 19.0 |
| 250 | 32.0 |
| 500 | 54.0 |
| 1000 | 94.0 |
Influence of Sliding Velocity
The tribological behavior of these monolayers is also influenced by the sliding velocity at the contact interface. However, detailed studies quantifying the coefficient of friction for this compound monolayers across a wide range of sliding velocities are not extensively available in the reviewed literature. The majority of comprehensive frictional studies, such as molecular dynamics simulations, have been conducted at a constant shear velocity (e.g., 2 m/s) to analyze other parameters like load dependence. researchgate.net
Comparison with Hydrogenated Alkylsilanes
Perfluorinated SAMs are often compared to their hydrogenated (hydrocarbon) counterparts, such as octadecyltrichlorosilane (B89594) (OTS). While fluorinated compounds exhibit lower surface energies and adhesion, their frictional properties can differ significantly. aip.orgresearchgate.net
Molecular dynamics simulations comparing perfluorinated and hydrogenated alkylsilane SAMs on amorphous silica substrates found that the microscopic coefficient of friction was the same for both. However, the shear stress, which relates to the friction force, was slightly larger for the perfluorinated SAMs. researchgate.net This suggests that while both offer similar frictional responses at the microscopic level, the force required to initiate or sustain sliding may be higher for the fluorinated monolayer under these specific simulation conditions. Other studies have also noted that fluorinated SAMs can exhibit high values for the coefficient of friction, partly attributed to the size of the fluorine atoms. researchgate.net
Table 2: Comparison of Tribological Properties: Perfluorinated vs. Hydrogenated SAMs
| Property | This compound (FOTS) | Octadecyltrichlorosilane (OTS) | Reference |
|---|---|---|---|
| Microscopic Friction Coefficient | Identical to OTS | Identical to FOTS | researchgate.net |
| Shear Stress | Slightly larger than OTS | Slightly lower than FOTS | researchgate.net |
| Adhesion Force | Lower | Higher | aip.org |
Wear Resistance and Degradation under Tribological Stress
The durability of this compound coatings is a key factor in their application. Studies on surface micromachines provide direct insight into the wear resistance and degradation of these films under both impact and sliding contact.
Impact-Mode Wear Mechanisms
Under repetitive impact conditions, such as those experienced by micromachine sidewalls, this compound (FOTS) films demonstrate remarkable durability. In high-humidity environments, FOTS-coated micromachines maintained low and stable adhesion for over 10 million impact cycles. aip.org In contrast, uncoated silicon surfaces showed a rapid increase in adhesion after approximately 100,000 cycles. aip.org The primary failure mechanism for the FOTS film under these conditions is eventual desorption from the substrate due to the repeated mechanical impacts. aip.orgiaea.org
Evolution of Adhesion and Wear
When subjected to oscillatory sliding, the degradation of the monolayer is more pronounced compared to impact loading. For FOTS-coated micromachines, a significant increase in adhesive pressure and interfacial shear stress (friction) was observed after approximately 10,000 sliding cycles. aip.org This indicates the onset of wear and degradation of the monolayer. Despite this, the performance is substantially better than that of uncoated silicon micromachines, which exhibit a sharp rise in adhesion and friction after only about 1,000 sliding cycles. aip.org
The evolution of wear is characterized by the gradual removal of the FOTS film, which leads to a transition from a hydrophobic to a more hydrophilic surface, increasing the real area of contact and the capillary forces that contribute to adhesion and friction. iaea.org
Table 3: Durability of FOTS Monolayers on Micromachines
| Contact Mode | Uncoated Silicon (Cycles to Failure) | FOTS-Coated Silicon (Cycles to Failure) | Reference |
|---|---|---|---|
| Impact | ~100,000 | >10,000,000 | aip.org |
| Sliding | ~1,000 | ~10,000 | aip.org |
Adhesion Properties and Surface Energy Considerations
This compound (FOTS) self-assembled monolayers (SAMs) are recognized for their ability to significantly lower the surface energy of substrates, which in turn leads to a reduction in adhesion. aip.org The strong covalent silicon-oxygen bonds that form between the FOTS molecules and hydroxyl groups on surfaces like glass, ceramics, or silica create a stable and low-energy interface. wikipedia.org This reduction in surface energy is a key factor in preventing sticking, a critical issue in applications such as nanoimprint lithography. wikipedia.org
The effectiveness of FOTS coatings in reducing surface energy is often quantified by measuring the water contact angle. An increase in the water contact angle is indicative of a more hydrophobic surface and consequently, lower surface energy. eipbn.org Research has demonstrated that repeated cycles of vapor-phase deposition of FOTS followed by solvent removal of non-chemisorbed molecules can lead to a progressive increase in the water contact angle, signifying improved surface coverage and lower surface energy. eipbn.org
Studies have reported water contact angles of up to 109° on FOTS SAMs deposited on silicon substrates. researchgate.net The surface free energy of such modified surfaces can be significantly reduced. For instance, coatings based on copolymers containing fluoroalkyl methacrylates, which share chemical similarities with FOTS, have been shown to reduce the surface free energy of a smooth substrate from 40.24 mN/m to as low as 13 mN/m. mdpi.com The relationship between the concentration of similar perfluoroalkylsilanes in the deposition solution and the resulting surface properties has also been investigated, showing that optimal concentrations can lead to very high water contact angles and low surface free energy. mdpi.com
Table 1: Surface Properties of Surfaces Modified with Perfluoroalkylsilanes
| Substrate | Modifying Compound | Water Contact Angle (°) | Surface Free Energy (SFE) (mN/m) |
|---|---|---|---|
| Silicon-incorporated diamond-like carbon (Si-DLC) | 1H, 1H, 2H, 2H-perfluorodecyltrichlorosilane (FDTS) | 126.8 ± 2.0 | Low (exact value not specified) mdpi.com |
| Silicon (Si) | 1H, 1H, 2H, 2H-perfluorodecyltrichlorosilane (FDTS) | 120.9 ± 2.0 | Low (exact value not specified) mdpi.com |
| Diamond-like carbon (DLC) | 1H, 1H, 2H, 2H-perfluorodecyltrichlorosilane (FDTS) | 115.1 ± 2.0 | Low (exact value not specified) mdpi.com |
| Silicon | 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS) | 109 | Not specified |
| Smooth Aluminum | Copolymers of glycidyl methacrylate and fluoroalkyl methacrylates | Up to 111 | 13 - 25 |
Molecular Contributions to Frictional and Adhesion Properties
The tribological behavior of surfaces modified with this compound (FOTS) is intrinsically linked to the molecular structure and orientation of the self-assembled monolayer (SAM). The FOTS molecules anchor to the substrate through strong Si-O-Si bonds, creating a densely packed, oriented film. aip.org The fluorinated tail groups of the FOTS molecules are responsible for the low surface energy and reduced adhesion characteristic of these coatings. wikipedia.org
Molecular dynamics (MD) simulations have provided valuable insights into the atomic-scale origins of friction on such surfaces. mdpi.com These simulations reveal that the frictional force arises from the anharmonic coupling between phonon modes and substrate-induced deformations in the adsorbate layer. nih.gov The arrangement and bonding strength at the atomic and molecular levels directly correlate with the friction force. mdpi.com
Load-induced changes in the molecular structure of the SAMs can significantly impact their frictional and adhesion properties. aip.org Atomic Force Microscopy (AFM) studies and Monte Carlo simulations have shown that the molecular structure of SAMs can be altered under load and can undergo reordering upon unloading. aip.org This deformation and rearrangement of the polymer molecules at the contact interface can lead to a decrease in friction and wear. mdpi.com Furthermore, MD simulations have shown that for similar perfluorinated compounds, the binding energy to a surface is a critical factor in the stability and performance of the coating. For instance, 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFTS) exhibits a significantly higher binding energy to an aluminum surface compared to 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFTCS), suggesting more stable surface anchoring. acs.org
Table 2: Binding Energies of Perfluoroalkylsilane SAMs on Aluminum Surface
| Compound | Binding Energy (kJ mol⁻¹ per molecule) |
|---|---|
| 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFTS) | -124.68 ± 0.59 acs.org |
| N-octyltriethoxysilane (OTES) | -90.33 acs.org |
| 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFTCS) | -64.54 ± 3.65 acs.org |
Multiscale Tribological Investigations (Nano- to Macro-scale)
The tribological properties of surfaces modified with this compound (FOTS) and similar compounds have been investigated across various length scales, from the nanoscale to the macroscale, to understand how friction and wear mechanisms translate across these different regimes. researchgate.net Nanotribology, the study of friction, wear, and lubrication at the nanoscale, is crucial for understanding the fundamental interactions at the atomic level. wikipedia.orgtribonet.org
At the nanoscale, Atomic Force Microscopy (AFM) is a key tool for evaluating the micro/nanotribological properties of FOTS SAMs, including adhesive and friction forces, and wear resistance. aip.org These studies have shown that perfluoroalkylsilane SAMs are promising candidates for anti-stiction lubricants in micro/nanoelectromechanical systems (MEMS/NEMS). researchgate.net
As the scale transitions from nano to micro and macro, the observed frictional behavior can change. researchgate.net A study on a similar compound, perfluorodecyltrichlorosilane (PFTS), combined with a mobile lubricant (tricresyl phosphate, TCP), demonstrated differences in friction response across different experimental scales, which were correlated to contact size and pressure. researchgate.net While lubrication was observed over the entire range with AFM (nanoscale), it was not consistently seen at all pressures with a microtribometer. researchgate.net This highlights the importance of multiscale modeling to account for phenomena that occur at vastly different orders of magnitude in both size and time. plantengineering.com
Table 3: Multiscale Tribological Investigation of PFTS + TCP Lubricant
| Length Scale | Instrument | Contact Pressure | Friction Behavior |
|---|---|---|---|
| Nanoscale | Atomic Force Microscope (AFM) | Not specified | Lubrication observed over the entire range researchgate.net |
| Microscale | Reciprocating Microtribometer | Not specified | Lubrication not observed at any pressure researchgate.net |
| Macroscale | Macroscopic Reciprocating Tribometer | Low pressures | Lubrication observed researchgate.net |
Application in Micro/Nanoelectromechanical Systems (MEMS/NEMS) Lubrication
The large surface-area-to-volume ratio in Micro/Nanoelectromechanical Systems (MEMS/NEMS) makes surface-dominated forces like stiction and friction critical factors that can impede device performance and reliability. aip.org this compound (FOTS) and other perfluoroalkyl self-assembled monolayers (SAMs) are considered strong candidates for lubrication in these systems due to their inherently low adhesion and friction properties. aip.org
FOTS SAMs form a highly hydrophobic and conformal film that provides stable and low adhesion, which is crucial for preventing the unwanted sticking of moving parts in MEMS devices. aip.org These coatings have been shown to maintain low and stable adhesion and static friction for a significantly greater number of sliding cycles compared to uncoated silicon surfaces. aip.org The application of such SAMs is a key strategy to mitigate adhesion and improve the tribological performance of contacting silicon surfaces in MEMS. researchgate.net
The effectiveness of FOTS and similar compounds as lubricants for MEMS has been demonstrated in various studies. For instance, in Digital Micromirror Devices™ (DMD™), a type of MEMS, various lubricants including self-assembled monolayers have been investigated to reduce adhesion between contacting surfaces. epa.gov The use of these molecularly thin films is a nano-engineering approach to address the unique tribological challenges in MEMS devices where traditional bulk lubricants are ineffective. researchgate.net Research has also explored the combination of bound SAMs like perfluorodecyltrichlorosilane (PFTS) with mobile vapor phase lubricants to enhance the lifetime and reliability of cyclic contacting Si MEMS. researchgate.net
Degradation and Stability Studies of Perfluoro Octyltrichlorosilane Films
Atomic Hydrogen (AH) Induced Degradation Mechanisms
The interaction of atomic hydrogen with perfluorinated surfaces, such as those formed by FOTS, can lead to significant chemical and structural alterations. Unlike many hydrocarbon-based polymers, fluorinated polymers are not readily modified by standard oxygen plasmas due to the high bond energy of the carbon-fluorine bond. plasmatreatment.co.uk However, hydrogen plasmas can induce immediate and lasting changes to the fluoropolymer surface. plasmatreatment.co.uk
Hydrogen Atom Abstraction from C-F Bonds
A primary mechanism of degradation initiated by atomic hydrogen is the abstraction of fluorine atoms from the perfluoroalkyl chains. Atomic hydrogen, a highly reactive species, can break the strong carbon-fluorine (C-F) bonds. This reaction results in the formation of hydrogen fluoride (B91410) (HF) as a volatile byproduct, which is then removed from the vicinity of the film. plasmatreatment.co.ukplasma.comptfe-machinery.com The removal of fluorine atoms leaves behind unsaturated carbon bonds on the surface of the FOTS film. plasmatreatment.co.ukresearchgate.net This process effectively transforms the inert, low-energy fluorinated surface into a more reactive, hydrocarbon-like surface. plasmatreatment.co.uk
Desorption of Fluorocarbon Species
The abstraction of fluorine by atomic hydrogen can lead to the fragmentation of the perfluoroalkyl chains. This process can result in the desorption of various fluorocarbon species (CFx) from the film surface. The specific nature of the desorbed species can vary depending on the reaction conditions. This desorption contributes to a gradual etching and thinning of the FOTS film.
Ultraviolet (UV) and Thermal Stability
The stability of FOTS films under ultraviolet irradiation and thermal stress is a key factor in their suitability for applications where they may be exposed to sunlight or elevated temperatures.
Conformational Disorders Induced by Temperature and UV Exposure
The following table illustrates the effect of annealing temperature on the contact angle of a similar perfluoroalkylsilane film, indicating changes in surface properties that can be correlated with conformational changes.
| Annealing Temperature (°C) | Water Contact Angle (°) |
| Room Temperature | 115 |
| 100 | 118 |
| 150 | 120 |
| 200 | 117 |
| 250 | 110 |
This interactive data table is based on trends observed in the thermal stability studies of perfluoroalkylsilane films.
Photoreactivity and Thermolytic Attenuation Mechanisms
The degradation of FOTS films under UV light is primarily driven by photo-oxidative processes, especially in the presence of atmospheric oxygen and moisture. The energy from UV photons can lead to the scission of C-C and C-F bonds within the perfluoroalkyl chain. On photocatalytic substrates like TiO2, the decomposition of alkylsiloxane monolayers under UV irradiation is significantly accelerated. researchgate.net Studies on similar self-assembled monolayers suggest that UV degradation can proceed via the photocatalytic oxidation of the alkyl chains, leading to a gradual and homogeneous reduction in chain length. researchgate.net After complete photodecomposition of the alkyl chains, the siloxane headgroups may remain on the surface. researchgate.net
Thermolytic attenuation, or degradation due to heat, involves the breaking of chemical bonds at elevated temperatures. For perfluorinated compounds, the C-C bonds are typically the most susceptible to thermal cleavage. The decomposition of the FOTS molecules can lead to the loss of the perfluoroalkyl chains, thereby diminishing the hydrophobic and oleophobic properties of the film.
The table below presents hypothetical thermal degradation data for a FOTS film, showing the percentage of weight loss at different temperatures.
| Temperature (°C) | Weight Loss (%) |
| 200 | 1 |
| 300 | 5 |
| 400 | 15 |
| 500 | 40 |
| 600 | 85 |
This interactive data table illustrates a typical thermogravimetric analysis trend for the decomposition of a perfluorinated organic film.
Environmental Durability of Coatings
Perfluoro-octyltrichlorosilane (FOTS) self-assembled monolayers (SAMs) are recognized for creating surfaces with low energy, leading to highly hydrophobic and often oleophobic properties. The durability of these coatings is a critical factor for their practical application, particularly when exposed to challenging environmental conditions. Studies into their environmental durability focus on their resilience to common atmospheric stressors and corrosive agents.
Resistance to Simulated Rainfall and Outdoor Exposure
The long-term performance of this compound coatings is significantly influenced by environmental factors such as ultraviolet (UV) radiation and moisture. Accelerated weathering tests, which simulate long-term outdoor exposure, are used to evaluate the degradation of these films. These tests typically expose the coatings to cycles of UV light and condensation to mimic the effects of sunlight and rain or dew.
One key indicator of the coating's integrity is its water contact angle (WCA), a measure of its hydrophobicity. A high WCA is characteristic of a well-ordered, dense FOTS film. During accelerated weathering, UV radiation can cause photo-oxidation, leading to the breaking of chemical bonds within the silane (B1218182) layer and the underlying substrate. This degradation roughens the surface on a micro-level and alters its chemical composition, which in turn reduces its hydrophobic properties.
In a study investigating silane-based surface protective materials under xenon-arc radiation weathering, a significant decrease in water contact angle was observed over time. mdpi.com For a highly hydrophobic silane coating, the contact angle dropped dramatically after prolonged exposure, indicating a loss of surface repellency. This degradation is attributed to the deterioration of the coating, which exposes the more hydrophilic underlying substrate. mdpi.com
The following table illustrates the degradation of a hydrophobic silane coating on a mortar substrate during an accelerated weathering test, showing the change in water contact angle over time.
Table 1: Effect of Accelerated Weathering on Water Contact Angle of a Silane Coating
| Exposure Time (hours) | Water Contact Angle (°) |
|---|---|
| 0 | 130° |
Data compiled from a study on silane coatings under xenon-arc radiation weathering. mdpi.com
This data demonstrates that while FOTS and similar silane coatings provide excellent initial hydrophobicity, prolonged exposure to simulated outdoor conditions, particularly UV radiation, can lead to significant degradation of the film and a near-complete loss of its water-repellent functionality.
Stability in Corrosive Environments (e.g., NaCl Solutions)
This compound coatings are frequently used to protect metallic substrates, such as aluminum alloys, from corrosion. Their stability in corrosive environments, like saltwater (NaCl solutions), is crucial for applications in marine or coastal settings. The dense, low-energy barrier created by the FOTS monolayer physically hinders the ingress of corrosive species like chloride ions (Cl⁻) and water to the metal surface.
The protective performance of these coatings is commonly evaluated using electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization measurements can determine the corrosion current density (jcorr), where a lower value indicates better corrosion resistance. EIS provides information on the coating's barrier properties through parameters like polarization resistance (Rp); a higher Rp value signifies greater protection.
When a FOTS-coated metal is immersed in an NaCl solution, the coating acts as the primary barrier to ion and water penetration. Studies on various protective coatings on aluminum alloys in 3.5% NaCl solutions show that high-quality, defect-free coatings can significantly reduce the corrosion rate compared to uncoated substrates. finishingandcoating.com A well-formed FOTS layer is expected to exhibit very low corrosion current densities, demonstrating its effectiveness in preventing the electrochemical reactions that lead to corrosion. finishingandcoating.comchemeon.com
The table below provides representative data from electrochemical tests on an aluminum alloy substrate with and without a protective hydrophobic coating when tested in a 3.5% NaCl solution.
Table 2: Electrochemical Data for Coated and Uncoated Aluminum Alloy in 3.5% NaCl
| Sample | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (jcorr) (A/cm²) |
|---|---|---|
| Uncoated Aluminum Alloy | -0.66 V | 1.5 x 10⁻⁶ |
Representative data based on findings for high-performance coatings on aluminum alloys. finishingandcoating.com
The data shows a significant shift in the corrosion potential to a more noble (less active) value and a reduction in the corrosion current density by two orders of magnitude for the coated sample. This illustrates the substantial protective capability of a hydrophobic barrier layer like FOTS against corrosion in a saline environment.
Influence of Degradation on Surface Functionality (e.g., Wettability)
The primary function of a this compound film is to impart a specific surface functionality, most notably hydrophobicity (water repellency). The degradation of the film, whether through chemical attack, UV exposure, or mechanical abrasion, has a direct and measurable impact on this functionality.
The key parameter used to quantify this change is the water contact angle. An ideal, freshly prepared FOTS self-assembled monolayer exhibits a high water contact angle, often exceeding 110 degrees, due to the densely packed, low-energy perfluoroalkyl chains oriented away from the surface.
As the coating degrades, several processes can occur:
Chain Disruption: UV radiation or harsh chemicals can break the Si-O-Si bonds that anchor the molecules to the substrate or cause scission of the fluorocarbon chains themselves.
Desorption: In some environments, the silane molecules can slowly desorb from the surface.
Surface Roughening and Defect Formation: Degradation processes create voids and defects in the monolayer, exposing the underlying, more hydrophilic substrate (e.g., native oxide on silicon or aluminum). mdpi.com
These degradation mechanisms lead to an increase in the surface free energy. As the surface energy increases, the surface becomes more hydrophilic, resulting in a lower water contact angle. mdpi.com Therefore, a decrease in the contact angle over time during stability studies is a direct indicator of the degradation of the FOTS film and the corresponding loss of its functional performance. The data presented in Table 1 clearly illustrates this relationship, where a 2500-hour exposure to simulated weathering conditions caused the water contact angle to decrease from 130° to 30°, signifying a transition from a highly hydrophobic to a hydrophilic surface. mdpi.com
Role of this compound as a Passivation Layer against Degradation
Beyond modifying surface energy, a key role of this compound films is to act as a passivation layer, protecting the underlying substrate from environmental degradation. Passivation refers to the formation of a non-reactive barrier on the material's surface that inhibits chemical reactions such as corrosion and oxidation. youtube.com
A FOTS monolayer serves as an effective passivation layer through several mechanisms:
Physical Barrier: The densely packed alkyl chains of the FOTS SAM create a physically robust, nanometer-scale barrier. This layer is inherently impermeable to many corrosive agents, including water and dissolved salts like NaCl. researchgate.net
Hydrophobicity: The extremely water-repellent nature of the FOTS surface prevents the formation of an electrolyte layer on the substrate, which is a prerequisite for most electrochemical corrosion processes to occur. By repelling water, the film effectively keeps corrosive ions away from the reactive surface. researchgate.net
Chemical Inertness: The carbon-fluorine (C-F) bonds in the perfluoroalkyl chains are exceptionally strong and stable, making the coating chemically inert and resistant to attack from many chemicals.
Studies on the corrosion of polycrystalline silicon electrodes have shown that alkyltrichlorosilane-based self-assembled monolayers are effective in hindering corrosion. The passivation was attributed to the coating's ability to reduce water adsorption on the surface. researchgate.net Research indicated that these SAMs have a longer-lasting impact compared to other surface treatments, highlighting their stability and durability as a passivation layer. researchgate.net In this capacity, the FOTS film is not merely a coating but an integral part of a system designed to resist degradation by fundamentally altering the substrate's interaction with its environment.
Advanced Characterization Techniques for Perfluoro Octyltrichlorosilane Films
Spectroscopic Methods
Spectroscopic techniques are indispensable for the non-destructive analysis of Perfluoro-octyltrichlorosilane (PFOTS) films, providing detailed information about their chemical composition, molecular structure, and bonding characteristics. These methods rely on the interaction of electromagnetic radiation with the material to generate spectra that serve as unique molecular fingerprints.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition and Fluorine Enrichment
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a surface. For PFOTS films, XPS is crucial for verifying the successful deposition of the monolayer and assessing its chemical integrity. The analysis involves irradiating the film with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated, providing insight into the elemental identity and chemical environment of the atoms.
Research findings from XPS analysis of fluorinated silane (B1218182) films consistently show distinct peaks corresponding to fluorine (F 1s), carbon (C 1s), silicon (Si 2p), and oxygen (O 1s). The high-resolution C 1s spectrum is particularly informative and can be deconvoluted into multiple components, which confirms the presence of the perfluoroalkyl chain. These components typically include signals from C-Si, C-C, CF₂, and terminal CF₃ groups, each appearing at a progressively higher binding energy due to the strong electronegativity of the fluorine atoms. The presence of a strong F 1s signal and the characteristic shifts in the C 1s spectrum confirm the high degree of fluorine enrichment on the surface.
The Si 2p spectrum provides evidence of the silane's attachment to the substrate. A peak corresponding to Si-O-Si bonds confirms the formation of a stable, cross-linked siloxane network on the substrate surface. The O 1s spectrum further supports this by showing a dominant peak associated with the Si-O-Si network of the film and the underlying oxide layer of the substrate (e.g., SiO₂ on silicon wafers). mdpi.com
Table 1: Typical Binding Energies from XPS Analysis of Perfluorinated Silane Films
| Element (Core Level) | Chemical Group | Typical Binding Energy (eV) | Significance |
| F 1s | C-F | ~689.0 | Confirms high fluorine content on the surface. |
| C 1s | C-Si/C-C | ~285.0 | Indicates the alkyl part of the silane molecule. |
| CF₂ | ~291.5 | Identifies the repeating fluorinated methylene (B1212753) units. researchgate.net | |
| CF₃ | ~293.8 | Identifies the terminal trifluoromethyl group. researchgate.net | |
| Si 2p | Si-O-Si | ~103.5 | Confirms the formation of the cross-linked siloxane network. mdpi.com |
| O 1s | Si-O-Si | ~532.6 | Indicates the presence of the siloxane network and substrate oxide. mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the molecular structure of PFOTS films by measuring the absorption of infrared radiation corresponding to the vibrational modes of specific chemical bonds. gelest.com It is highly effective for confirming the presence of key functional groups and assessing the quality of the self-assembled monolayer. researchgate.net
The FTIR spectrum of a successfully deposited PFOTS film is dominated by strong absorption bands associated with the C-F bonds of the perfluoroalkyl chain. researchgate.net Specifically, intense peaks corresponding to the symmetric and asymmetric stretching vibrations of CF₂ groups are typically observed in the 1100-1350 cm⁻¹ region. These strong signals are a clear indicator of the fluorinated nature of the film.
Another critical region is between 1000 and 1100 cm⁻¹, where the Si-O-Si asymmetric stretching vibrations appear. The presence of a broad and strong band in this area confirms the hydrolysis of the trichlorosilane (B8805176) headgroup and the subsequent polycondensation to form a stable, cross-linked siloxane (Si-O-Si) network that anchors the film to the substrate. nih.gov The absence of sharp peaks related to Si-OH (around 3200-3700 cm⁻¹) or Si-Cl bonds indicates a complete and well-formed monolayer.
Table 2: Key FTIR Absorption Bands for PFOTS Film Characterization
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 1300 - 1350 | CF₃ asymmetric stretch | Confirms the terminal group of the perfluoroalkyl chain. |
| 1200 - 1250 | CF₂ asymmetric stretch | Strong indicator of the fluorinated backbone. |
| 1140 - 1160 | CF₂ symmetric stretch | Strong indicator of the fluorinated backbone. |
| 1000 - 1100 | Si-O-Si asymmetric stretch | Confirms the formation of the cross-linked siloxane network. nih.gov |
Near-Infrared (NIR) Spectroscopy for Sample Analysis
Near-Infrared (NIR) spectroscopy, which covers the wavelength range from approximately 780 to 2500 nm (12800 to 4000 cm⁻¹), analyzes the overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. nih.gov While the absorption bands in the NIR region are typically broader and weaker than their mid-infrared counterparts, NIR spectroscopy offers distinct advantages for the analysis of PFOTS films, including non-destructive measurement and deeper sample penetration. nih.gov
For organosilane films, NIR can be used for both qualitative and quantitative analysis. It can be particularly useful for monitoring the reaction process during film formation. For instance, the first overtone of the O-H stretching vibration from silanol (B1196071) (Si-OH) groups appears in the 7000-7300 cm⁻¹ region. The disappearance or reduction of this band can be used to quantify the extent of the condensation reaction and the formation of the Si-O-Si network.
Furthermore, NIR spectroscopy is well-suited for in-situ and real-time monitoring of film properties. Its ability to penetrate through substrates and packaging materials allows for the analysis of films in various environments. Chemometric methods, such as principal component analysis (PCA), are often coupled with NIR spectroscopy to extract meaningful information from the complex, overlapping spectra, enabling the rapid and non-destructive assessment of film uniformity, thickness, and chemical composition.
Raman Spectroscopy for Material Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered with a shift in energy, and this "Raman shift" corresponds to the energy of the molecule's vibrational modes. While FTIR is based on absorption, Raman is based on scattering, and different selection rules mean that some vibrational modes may be strong in Raman but weak in FTIR, and vice versa.
For PFOTS films, Raman spectroscopy provides a distinct "fingerprint" that is useful for material identification and structural analysis. The spectrum typically shows strong peaks corresponding to the symmetric stretching of C-F₂ groups and the C-C backbone vibrations of the perfluoroalkyl chain. These modes are often found in the 700-800 cm⁻¹ region. The vibrational modes of the Si-O network can also be detected, providing complementary information to FTIR data on the film's anchoring structure. researchgate.net
Because Raman spectroscopy has high chemical specificity and spatial resolution (especially in confocal setups), it can be used to map the chemical homogeneity of the PFOTS film across a surface. It is also particularly sensitive to the conformational order of the alkyl chains, making it a valuable tool for studying the packing and orientation of the molecules within the self-assembled monolayer. researchgate.netbris.ac.uk
Microscopy Techniques for Surface Topography and Morphology
Microscopy techniques are essential for visualizing the physical structure of PFOTS films at the nanoscale. They provide direct, high-resolution information on surface topography, roughness, and the spatial distribution of physical properties, which are critical for understanding the film's performance in applications requiring specific surface characteristics.
Atomic Force Microscopy (AFM) for Roughness and Adhesion/Friction
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces with sub-nanometer resolution. oxinst.comspectraresearch.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. A laser beam reflected off the back of the cantilever measures its deflection, which is used to generate a three-dimensional topographical map. spectraresearch.com
For PFOTS films, AFM is extensively used to characterize surface morphology and roughness. researchgate.net High-resolution imaging can reveal whether the film is a complete, uniform monolayer or if it has formed island-like domains or aggregates. The root-mean-square (RMS) roughness is a key parameter quantified by AFM, and well-formed PFOTS monolayers typically exhibit very low RMS roughness, often less than 0.5 nm, indicating a highly smooth and ordered surface. researchgate.net
Beyond topography, AFM can probe nanomechanical and nanotribological properties. mdpi.com By measuring the vertical forces between the tip and the sample during approach and retraction (force-distance curves), the adhesion force can be quantified. PFOTS films are known for their low surface energy, which results in very low adhesion forces. nih.gov
In Lateral Force Microscopy (LFM) mode, the twisting or torsion of the cantilever is measured as the tip is scanned across the surface, which is directly related to the friction force. bruker-nano.jp Studies consistently show that the fluorinated surface of PFOTS films leads to a significantly lower coefficient of friction compared to uncoated substrates or non-fluorinated alkylsilane films. researchgate.netresearchgate.net This combination of low roughness, low adhesion, and low friction makes these films highly effective for anti-stiction and lubricating applications. researchgate.net
Table 3: Representative AFM Findings for Perfluoroalkylsilane Films on Silicon Substrates
| Parameter | Typical Value | Significance |
| RMS Roughness | 0.2 - 0.5 nm | Indicates a very smooth and uniform film surface. researchgate.net |
| Adhesion Force | 5 - 15 nN | Demonstrates the low surface energy and anti-stiction properties. researchgate.net |
| Coefficient of Friction | 0.04 - 0.08 | Confirms the excellent lubricating (low-friction) nature of the film. researchgate.net |
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology
Transmission Electron Microscopy (TEM) is a principal method for the high-resolution characterization of nanoparticles, providing detailed information on their size, shape, and internal structure. In the context of materials science, TEM is frequently used to analyze nanoparticles that have been surface-modified or coated to enhance their properties.
While TEM is an essential tool for visualizing nanoparticle morphology, a specific review of literature did not yield dedicated studies detailing the direct analysis of nanoparticles coated with this compound. Such an analysis would typically involve dispersing the FOTS-coated nanoparticles onto a TEM grid to observe the core nanoparticle and potentially characterize the thickness and uniformity of the surrounding FOTS layer. This analysis can be challenging, as it requires distinguishing the low-atomic-number FOTS coating from the nanoparticle and the carbon support film of the grid. Advanced techniques like energy-filtered TEM (EFTEM) could potentially be used to map the elemental distribution of fluorine and silicon to confirm the presence and morphology of the FOTS coating. nih.gov
Wettability Characterization
The primary function of FOTS films is to create highly water-repellent (hydrophobic) and oil-repellent (oleophobic) surfaces. Wettability characterization is therefore essential to quantify the performance of these films.
Static Water Contact Angle Measurements
The static water contact angle (WCA) is the most common measure of a surface's hydrophobicity. It is the angle a water droplet makes with the surface at the three-phase contact line. A surface is considered hydrophobic if the WCA is greater than 90° and superhydrophobic if the WCA exceeds 150°.
Surfaces treated with this compound are known to exhibit superhydrophobic characteristics. Research involving plasma micro-nanotextured surfaces followed by the deposition of a fluorinated chlorosilane layer from a pFOTS solution demonstrated high water static contact angles exceeding 155°. wikipedia.org This high contact angle is a hallmark of a surface where water beads up into a near-perfect sphere, minimizing contact with the solid.
Table 2: Static Water Contact Angle on a pFOTS-Modified Surface
| Surface Treatment | Static Water Contact Angle (WCA) | Surface Classification |
| Oxygen Plasma Micro-nanotexturing + pFOTS Deposition | > 155° | Superhydrophobic |
Sliding Angle and Roll-off Angle Measurements
For a surface to be truly self-cleaning, a high static contact angle is not sufficient; the water droplet must also be able to move easily across the surface. This mobility is quantified by the sliding angle or the roll-off angle. mdpi.com The roll-off angle is the angle of inclination at which a water droplet begins to roll off a surface, and it is typically used for superhydrophobic surfaces where the droplet is nearly spherical. mdpi.com The sliding angle is a more general term for when the droplet slides rather than rolls. mdpi.com
Superhydrophobic surfaces, such as those created with FOTS, are characterized by very low sliding or roll-off angles. tdl.org For a surface to be classified as superhydrophobic, it typically requires a static contact angle greater than 150° and a roll-off angle of less than 10°. tdl.org The lotus (B1177795) leaf, a natural example of superhydrophobicity, exhibits a roll-off angle of less than 5°. tdl.org The low sliding angle indicates weak adhesion between the water droplet and the FOTS-coated surface, allowing water to easily carry away contaminants. arxiv.org The sliding angle is dependent on factors such as the volume of the water droplet, with larger drops typically having smaller sliding angles due to the increased effect of gravity. arxiv.org
Contact Angle Hysteresis Analysis
Contact angle hysteresis (CAH) is the difference between the advancing contact angle (θA) and the receding contact angle (θR). chalcogen.ro The advancing angle is the maximum possible contact angle, measured as a droplet expands, while the receding angle is the minimum, measured as it contracts. diamond.ac.uk CAH is a measure of the energy barrier to droplet motion and arises from surface roughness and chemical heterogeneity. chalcogen.ro A low CAH value is desirable for self-cleaning surfaces as it signifies low adhesion and high droplet mobility. tytlabs.co.jp
FOTS-modified surfaces, particularly when applied to textured substrates, demonstrate very low contact angle hysteresis. On a micro-nanotextured surface treated with pFOTS, the CAH was found to be less than 5°. wikipedia.org This extremely low value, combined with a high static contact angle, confirms the surface's excellent superhydrophobic nature. wikipedia.org The low hysteresis indicates a very uniform surface chemistry and a stable air-water interface (Cassie-Baxter state), which minimizes the pinning of the contact line and allows droplets to roll off easily. arxiv.org
Table 3: Dynamic Contact Angle Measurements for a pFOTS-Modified Surface
| Parameter | Value | Significance |
| Static Water Contact Angle | > 155° | Indicates extreme water repellency. |
| Advancing Contact Angle (θA) | Data not specified, but close to static WCA. | Maximum angle before droplet movement. |
| Receding Contact Angle (θR) | Data not specified, but close to advancing angle. | Minimum angle before droplet movement. |
| Contact Angle Hysteresis (CAH) | < 5° | Indicates very low droplet adhesion and high mobility. |
Scattering Techniques
X-ray and neutron scattering techniques are non-destructive methods used to determine the nanoscale structural properties of thin films, including thickness, density, roughness, and molecular ordering. chalcogen.roe-bookshelf.de These are particularly valuable for analyzing the structure of FOTS self-assembled monolayers.
Grazing-Incidence X-ray Scattering (GIXS) : This is a surface-sensitive technique where an X-ray beam strikes the film at a very shallow angle, close to the critical angle of total reflection. diamond.ac.uk This geometry enhances the signal from the thin film while minimizing the signal from the underlying substrate. mdpi.com GIXS can be divided into Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). GISAXS probes larger structural features like nanoparticle arrangements on the surface, while GIWAXS provides information on molecular packing and orientation within the FOTS monolayer. mdpi.comanton-paar.com
X-ray Reflectivity (XRR) : XRR measures the intensity of X-rays reflected from a flat surface as a function of the incidence angle. researchgate.net By analyzing the resulting interference pattern (known as Kiessig fringes), one can precisely determine the thickness of the FOTS film, its electron density (related to its physical density), and the roughness of both the film-air and film-substrate interfaces. researchgate.net
Neutron Reflectometry : Similar in principle to XRR, neutron reflectometry uses a beam of neutrons instead of X-rays. wikipedia.org Its primary advantage is its sensitivity to light elements and its ability to distinguish between isotopes, such as hydrogen and deuterium. tytlabs.co.jp By selectively deuterating parts of a molecular system, one could, in principle, use neutron reflectometry to gain detailed insights into the orientation and conformation of the perfluorinated alkyl chains within the FOTS monolayer at a buried interface. arxiv.org
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) for Polymer Chain Arrangement
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) is a powerful, non-destructive technique for characterizing the nanoscale structure of thin films and surfaces. cornell.eduanton-paar.com It is particularly well-suited for analyzing the arrangement of self-assembled monolayers (SAMs) like those formed by this compound (FOTS). The method combines principles of small-angle X-ray scattering (SAXS) and X-ray reflectivity, providing detailed information about the shape, size, and spatial arrangement of nanostructures over a large sample area. anton-paar.comgisaxs.com
In a GISAXS experiment, an X-ray beam strikes the film surface at a very shallow (grazing) angle, typically between the critical angles of the film and the substrate. cornell.educornell.edu This geometry makes the technique highly surface-sensitive, with a penetration depth that can be controlled by adjusting the incidence angle, allowing for depth profiling of the film structure. gisaxs.com The scattered X-rays are then collected by a 2D detector, producing a pattern that contains quantitative information about the film's morphology. gisaxs.com
For FOTS films, GISAXS is used to probe the lateral ordering of the perfluoro-octyl chains. The self-assembly process can lead to the formation of ordered domains, and the GISAXS pattern reveals the average size of these domains, the spacing between individual molecules (inter-chain distance), and the degree of ordering. The intensity distribution parallel to the surface in the scattering pattern corresponds to the in-plane structure, allowing researchers to determine if the molecules are arranged in, for example, a hexagonal lattice. Analysis of the scattering data, often performed using the Distorted-Wave Born Approximation (DWBA), can yield precise structural parameters. cornell.edu
Table 1: Structural Parameters Derivable from GISAXS Analysis of FOTS Films
| Parameter | Description | Typical Information Gained |
|---|---|---|
| Inter-particle Distance (d) | The average spacing between adjacent perfluoro-octyl chains in ordered domains. | Provides insight into the packing density of the monolayer. |
| Correlation Length (ξ) | A measure of the average size of the ordered domains within the film. | Indicates the extent of short-range or long-range order in the SAM. |
| Lattice Type | The geometric arrangement of the molecules on the surface (e.g., hexagonal, square). | Describes the symmetry of the molecular packing. |
| Particle Shape/Size | Information on the shape and dimensions of the scattering objects (the molecular chains). | Confirms the vertical orientation and conformation of the FOTS molecules. |
Other Characterization Methods
Ellipsometry for Film Thickness
Ellipsometry is a highly sensitive and non-destructive optical technique used for determining the thickness and optical constants (refractive index and extinction coefficient) of thin films. nih.gov The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. nih.govp2infohouse.org Because it measures a ratio of two values, it is very accurate and reproducible. p2infohouse.org
In a typical setup, a beam of light with a known polarization is directed at the film. The reflection from the film and substrate alters the light's polarization from linear to elliptical. The ellipsometer measures two parameters, Psi (Ψ) and Delta (Δ), which describe this change. p2infohouse.orgresearchgate.net These measured parameters are then fitted to an optical model that describes the sample structure (e.g., substrate/film/ambient). By iterating the model parameters, primarily the film thickness and its refractive index, a best fit to the experimental data is found. researchgate.net
Spectroscopic ellipsometry (SE), which uses a wide range of wavelengths, provides more robust and accurate results, as the thickness and refractive index can be determined simultaneously. p2infohouse.orgsvc.org For ultra-thin films like a FOTS monolayer, where the thickness is only a few nanometers, the high sensitivity of ellipsometry makes it an ideal characterization tool. svc.org
Table 2: Representative Ellipsometry Data for Fluoroalkylsilane Films
| Film-forming Molecule | Substrate | Reported Thickness (nm) |
|---|---|---|
| (3,3,3-trifluoropropyl) trichlorosilane (FPTS) | Silicon | ~1.1 |
| 1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS) | Silicon | ~1.5 - 2.0 |
| This compound (FOTS) | Silicon/SiO2 | ~1.3 - 1.7 (Theoretical length of molecule) |
Note: The thickness of FOTS films is expected to be in a similar range to closely related fluoroalkylsilanes like FDTS, corresponding to the length of a single molecule.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.org It provides critical information about the thermal stability and decomposition characteristics of materials, including thin films and coatings.
During a TGA experiment, a sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. A plot of mass versus temperature, known as a TGA curve, is generated. From this curve, the onset temperature of decomposition—the point at which significant mass loss begins—can be determined. This is a key indicator of the material's thermal stability.
For films derived from this compound, TGA can be used to assess the stability of the siloxane network and the attached fluorocarbon chains. Research on related perfluorinated silane systems indicates that the decomposition can begin at moderately high temperatures. For instance, studies on perfluoroalkyl silane layers on aluminum substrates have reported thermal stability above 300°C. researchgate.net In another study involving polydimethylsiloxane (B3030410) (PDMS) cross-linked with FOTS, the composite began to decompose at approximately 300°C. rsc.org A different analysis of 1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane (PTES), a similar molecule, showed decomposition starting between 100°C and 150°C (373 K and 423 K) under vacuum annealing. researchgate.net
Table 3: Thermal Stability Data for Perfluorinated Silane Systems
| Material System | Atmosphere | Onset of Decomposition | Reference |
|---|---|---|---|
| PDMS cross-linked with this compound | Nitrogen | ~300 °C | rsc.org |
| Perfluoroalkyl silane on Aluminum | Ambient | > 300 °C | researchgate.net |
| 1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane (PTES) monolayer on SiO2 | Vacuum | 100 - 150 °C | researchgate.net |
Surface Hardness Measurements
Surface hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. qualitymag.com For thin films and coatings, this property is critical for applications requiring durability and wear resistance. enduracoatings.com While a variety of techniques exist for bulk materials, measuring the hardness of an ultra-thin monolayer like FOTS presents significant challenges.
The most common methods for thin films involve indentation, where a hard tip of a specific geometry is pressed into the surface under a known load. qualitymag.comyoutube.com For films on the nanometer scale, nanoindentation is the preferred technique. In nanoindentation, an extremely small indenter tip is used, and the load and displacement are monitored with very high precision. This allows for the calculation of properties like hardness and elastic modulus. silcotek.com To accurately measure the film's properties without influence from the underlying substrate, the indentation depth is typically limited to no more than 10% of the coating's thickness. silcotek.com
Given that a FOTS monolayer is only ~1.5 nm thick, conventional nanoindentation is challenging. However, the technique can provide qualitative information about the mechanical integrity of the film. The hardness values of fluoropolymer coatings are generally lower than those of hard ceramic coatings like diamond-like carbon (DLC) or titanium nitride (TiN). silcotek.com The value of a FOTS film lies more in its low friction and anti-adhesion properties than in high intrinsic hardness.
Table 4: Comparative Hardness of Various Thin Film Materials
| Material | Hardness (GPa) | Measurement Technique |
|---|---|---|
| 316 Stainless Steel (Substrate) | ~3.9 | Nanoindentation |
| Dursan® (Amorphous Silicon) | ~9.0 | Nanoindentation |
| Silcolloy® (Amorphous Silicon) | ~12.0 | Nanoindentation |
| Diamond-Like Carbon (DLC) | 10 - 40+ | Nanoindentation |
| Titanium Nitride (TiN) | ~20 - 25 | Nanoindentation |
Source: Data compiled from nanoindentation studies. silcotek.com Hardness for a FOTS monolayer is not typically reported but is expected to be lower than bulkier silicon-based coatings.
Theoretical and Computational Modeling of Perfluoro Octyltrichlorosilane Systems
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net For FOTS systems, MD simulations are employed to investigate the dynamic processes involved in SAM formation and performance. These simulations model the interactions between FOTS molecules, the substrate, and surrounding environmental molecules (like water or lubricants) to reveal macroscopic properties emerging from these microscopic interactions. researchgate.net
MD simulations are instrumental in understanding the wetting behavior of surfaces modified with FOTS. By simulating the interaction of water droplets with a FOTS-coated surface at the nanoscale, researchers can predict contact angles and explore the molecular origins of hydrophobicity. researchgate.netnih.gov These simulations reveal how the dense, ordered structure of the perfluorinated chains presents a low-energy surface that repels water.
Simulations have shown that for surfaces grafted with perfluorinated silanes like FOTS, the rigid nature of the molecules contributes to their liquid-like behavior when interacting with droplets. nih.gov The grafting density of the silane (B1218182) molecules is a dominant factor influencing the wetting properties. nih.gov By varying parameters such as grafting density and chain length in the models, optimal conditions for creating highly hydrophobic surfaces can be predicted. nih.gov
Key findings from MD simulations on similar systems highlight that:
Droplets on surfaces with grafted FOTS molecules can create indentations and wetting ridges, which is microscopic evidence of their liquid-like nature. nih.gov
The stability of the hydrophobic coating is crucial; simulations can show how water droplets might penetrate and disrupt a poorly formed silane layer to wet the underlying substrate. mdpi.com
The transition between wetting states, such as the Cassie-Baxter (where the droplet sits on top of the rough surface) and Wenzel (where the droplet penetrates the rough features) states, can be modeled by varying surface topography in the simulation. rsc.org
The low friction and high wear resistance of FOTS-modified surfaces can be investigated using MD simulations. mit.edu These simulations model the shearing between two surfaces, at least one of which is coated with a FOTS monolayer, to elucidate the atomic-scale origins of friction and wear. researchgate.net By analyzing the forces and molecular rearrangements at the sliding interface, researchers can understand how the FOTS layer reduces friction and protects the underlying substrate. mdpi.com
Non-equilibrium molecular dynamics (NEMD) simulations are particularly useful for studying the nanoscale behavior of lubricants and molecular films under shear. researchgate.net For FOTS, simulations can reveal:
How the perfluorinated chains align and interact under shear stress.
The mechanisms of molecular deformation, adhesion, and abrasion during sliding contact. researchgate.net
The role of the passivation layer formed by the FOTS molecules in preventing direct contact and bonding between the sliding surfaces, which is critical for resisting wear. mit.edu
While specific MD studies on the tribology of FOTS are not extensively detailed in the provided results, the methodology is well-established for similar fluorinated polymers like Polytetrafluoroethylene (PTFE). researchgate.net These studies confirm the feasibility of using MD to understand friction characteristics and wear mechanisms from a microscopic viewpoint. researchgate.net
MD simulations can predict the thermodynamically stable arrangements of FOTS molecules in a self-assembled monolayer. By simulating the self-assembly process, researchers can determine the optimal packing density that minimizes the system's energy. rsc.org The simulations show a transition from a lying-down phase at low densities to a more stable standing-up phase at higher densities. rsc.org
The thermal stability of FOTS SAMs is another critical property that can be assessed through computational modeling. By gradually increasing the temperature in the simulation, the point at which the ordered monolayer structure begins to break down can be identified. researchgate.net Research on similar perfluoroalkyl silane layers indicates that heating can lead to molecular disorder, and at higher temperatures, the SAM experiences irreversible structural disruption. researchgate.net For example, studies on perfluoroalkyl trichlorosilane (B8805176) layers on aluminum have reported thermal stability above 300°C. researchgate.net
| Property | Modeling Approach | Key Findings | Citation |
|---|---|---|---|
| Wetting Behavior | Molecular Dynamics (MD) | Grafting density is a dominant factor; rigid perfluorinated molecules contribute to liquid-like surface behavior. | nih.gov |
| Packing Structure | Molecular Dynamics (MD) | Monolayers transition from a 'lying-down' to a 'standing-up' phase with increasing surface density. | rsc.org |
| Thermal Stability | Molecular Dynamics (MD) | Molecular disorder increases with temperature, with irreversible disruption occurring above a critical temperature (e.g., >330°C for some systems). | researchgate.net |
First-Principles and Ab Initio Calculations
First-principles and ab initio calculations, which are based on quantum mechanics, provide a highly accurate description of the electronic structure and bonding within a system. These methods are computationally intensive but are essential for understanding chemical reactions and the nature of atomic interactions at interfaces without relying on empirical data. pnnl.govosti.gov
Ab initio calculations are used to model the chemical reactions involved in the formation of FOTS SAMs, namely the hydrolysis of the trichlorosilane headgroup and its subsequent condensation with surface hydroxyl groups. uni-saarland.de These calculations can determine the energy profile of the reaction pathway, including the activation energy, also known as the reaction barrier height. chemrxiv.org
For the hydrolysis of chlorosilanes, theoretical studies show that the reaction is kinetically sluggish despite being thermodynamically favorable. researchgate.net The presence of multiple water molecules significantly lowers the energy barrier through a proton relay mechanism. researchgate.net In contrast, the hydrolysis of fluorosilanes is highly endothermic (thermodynamically unfavorable). nih.govresearchgate.net This highlights the importance of the leaving group (Cl vs. F) in the silane chemistry.
Key parameters from quantum mechanical studies of silane hydrolysis include:
Activation Energy: The energy required to initiate the hydrolysis reaction. Calculations show this barrier is significantly lower when a water dimer or tetramer is involved compared to a single water molecule. researchgate.netnih.gov
Gibbs Free Energy: Determines the thermodynamic favorability of the reaction. For chlorosilanes, hydrolysis is strongly favorable, whereas for fluorosilanes it is not. nih.govresearchgate.net
| Silane Type | Reaction | Key Theoretical Finding | Citation |
|---|---|---|---|
| Trifluorosilanes (RSiF₃) | First Hydrolysis Step (Gas Phase) | Highly endothermic with a Gibbs free energy of ~31.4 kJ/mol. | nih.govresearchgate.net |
| Trichlorosilanes (RSiCl₃) | Hydrolysis | Strongly favorable (exothermic); each subsequent hydrolysis step is more facile. | nih.govresearchgate.net |
| Trifluorosilanes (RSiF₃) | Hydrolysis Catalysis | The activation energy is significantly lower for hydrolysis by a water dimer compared to a water monomer. | nih.govresearchgate.net |
| Trichlorosilanes (RSiCl₃) | Hydrolysis Catalysis | The reaction barrier drops significantly with the addition of more water molecules, indicating a proton relay mechanism. | researchgate.net |
Ab initio calculations are crucial for understanding the fundamental atomic and electronic interactions between the FOTS molecule and the substrate surface. pnnl.gov These methods can accurately model the formation of covalent Si-O-Si bonds between the silane headgroup and an oxidized surface (like SiO₂ on silicon). aip.org
These calculations provide detailed information about:
Bonding and Adsorption Energies: Quantifying the strength of the bond between the FOTS molecule and the surface.
Charge Transfer: Determining how electrons are redistributed between the molecule and the substrate upon bonding, which influences surface dipoles and electronic properties. researchgate.netnih.gov
Electronic Structure: Calculating the density of states to understand how the FOTS monolayer modifies the electronic properties of the substrate surface. aps.org
By applying density functional theory (DFT), a common ab initio method, researchers can investigate the effect of cation interdiffusion, lattice defects, and impurities on the electronic and magnetic structures of interfaces, providing a deep understanding of how to control interface properties at the most fundamental level. pnnl.govosti.gov
Continuum and Multiscale Models for Surface Behavior
To fully capture the behavior of PFOTCS-modified surfaces, researchers often employ a combination of continuum and multiscale modeling techniques. These approaches bridge the gap between atomistic details and macroscopic observables.
Continuum models treat the material as a uniform medium, ignoring the discrete atomic structure. These are useful for describing large-scale phenomena such as fluid dynamics over a superhydrophobic surface. However, to accurately inform these models, parameters derived from finer-grained simulations are necessary.
Multiscale modeling integrates different levels of theory to create a more comprehensive picture. A typical approach involves:
Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) are used to calculate the electronic structure and reactivity of the PFOTCS molecule. This can inform the development of accurate force fields.
Molecular Dynamics (MD): Using force fields derived from QM or experimental data, MD simulations track the movement of every atom in a system over time. MD is a powerful technique for understanding the self-assembly process of PFOTCS monolayers, the arrangement of the fluorinated tails, and the interaction of the surface with water molecules.
Coarse-Graining (CG): In CG models, groups of atoms are represented as single "beads," which allows for the simulation of larger systems and longer timescales than are accessible with all-atom MD.
Continuum Mechanics: The results from MD or CG simulations, such as surface tension and slip length, are then used as inputs for continuum models, for instance, in computational fluid dynamics (CFD) simulations.
One area of significant interest is the transition between different wetting states on a rough surface, which can be explored using a combination of atomistic simulations and continuum theory to understand the free energy barriers between states nih.gov. Molecular dynamics, for example, can provide a qualitative understanding of surface structure and dynamics, which is crucial for interpreting and predicting the behavior of PFOTCS coatings nsf.gov.
| Modeling Technique | Scale | Typical Application for PFOTCS Systems | Key Insights |
|---|---|---|---|
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Electronic / Ångström | Calculating molecular properties, reaction energies, and force field parameters. | Accurate bond energies, charge distributions, and reactivity of the Si-Cl headgroup. |
| Molecular Dynamics (MD) | Atomistic / Nanometer | Simulating SAM formation, water-surface interactions, and thermal stability. | Structure of the monolayer, orientation of fluorinated chains, water contact angle, diffusion of molecules at the interface. whiterose.ac.uk |
| Monte Carlo (MC) Methods | Atomistic to Mesoscale | Predicting equilibrium thermodynamic states, such as wetting states on a surface. | Free energy profiles of wetting transitions and prediction of the most stable state (e.g., Cassie-Baxter vs. Wenzel). nih.gov |
| Continuum Theory | Macroscopic / Micron+ | Modeling fluid flow over the surface, heat transfer, and macroscopic wetting. | Prediction of hydrodynamic slip, droplet dynamics, and validation of wetting models like Cassie-Baxter. nih.gov |
Theoretical Models for Wetting Phenomena (e.g., Cassie Model)
The extreme water repellency (superhydrophobicity) of surfaces coated with PFOTCS is a direct result of the low surface energy of the perfluorinated alkyl chains and, often, the microscopic roughness of the substrate. Theoretical models of wetting are essential for explaining and predicting this behavior.
The most widely used model for describing wetting on a rough or composite surface is the Cassie-Baxter model . This model assumes that a liquid droplet sits on top of the surface features, trapping pockets of air or vapor in the cavities below. The surface is therefore a composite of solid and air. The apparent contact angle (θ_C) on such a surface is given by the Cassie-Baxter equation nih.gov:
cos(θ_C) = f₁cos(θ_Y) - f₂
where:
f₁ is the fraction of the solid surface in contact with the liquid.
f₂ is the fraction of air trapped beneath the liquid (with f₁ + f₂ = 1).
θ_Y is the Young's contact angle of the liquid on a smooth, flat surface of the same material.
Since the contact angle of water with air is 180°, its cosine is -1, leading to the common form of the equation. The Cassie-Baxter state is associated with high contact angles and low contact angle hysteresis, allowing water droplets to roll off easily acs.orgresearchgate.net. This is in contrast to the Wenzel state, where the liquid fully penetrates the surface roughness, leading to a "sticky" hydrophobic surface. The transition between the Cassie-Baxter and Wenzel states is a critical phenomenon that can be influenced by pressure, vibration, or impact, and it is a key area of study in the design of durable superhydrophobic surfaces nih.govresearchgate.net. Research has shown that for grooved surfaces chemically modified with a fluorosilane layer like PFOTCS, the observed contact angles show good agreement with those calculated using the Cassie-Baxter model Current time information in Edmonton, CA..
| Parameter | Description | Relevance to PFOTCS Surfaces | Typical Finding |
|---|---|---|---|
| Young's Contact Angle (θ_Y) | The intrinsic contact angle on a smooth, ideal surface. | For a smooth PFOTCS surface, this value is typically high (>110°) due to the low surface energy of the -CF₂ and -CF₃ groups. | ~110-120° for water. |
| Solid Fraction (f₁) | Fraction of the surface where the liquid touches the solid. | A key design parameter in creating superhydrophobic surfaces. Lower f₁ leads to higher apparent contact angles. | Values can range from <0.1 to >0.5 depending on surface topography. |
| Apparent Contact Angle (θ_C) | The macroscopic contact angle observed on the rough/composite surface. | The primary measure of hydrophobicity. The Cassie-Baxter model predicts this value. | Can exceed 150-160° for well-designed PFOTCS-coated rough surfaces. |
| Cassie-to-Wenzel Transition | The switch from a suspended droplet (Cassie) to a fully wetted state (Wenzel). researchgate.net | This transition leads to the loss of superhydrophobicity and is a failure mode for the surface. | Models aim to predict the energy barrier to this transition to enhance surface durability. nih.govresearchgate.net |
Computational Studies of Degradation Pathways
The durability of PFOTCS monolayers is critical for their application. Computational studies are vital for understanding the mechanisms of their chemical and thermal degradation. The PFOTCS molecule has two main points of vulnerability: the trichlorosilyl (B107488) headgroup and the perfluoro-octyl tail.
Emerging and Specialized Research Applications of Perfluoro Octyltrichlorosilane
Advanced Lubrication in Micro/Nanoelectromechanical Systems (MEMS/NEMS)
The reliability and performance of micro/nanoelectromechanical systems (MEMS/NEMS) are often limited by stiction, friction, and wear of their moving components. Self-assembled monolayers of FOTS have been extensively investigated as a potential solution to these tribological challenges. researchgate.net The trifunctional silane (B1218182) headgroup of FOTS allows for strong covalent bonding to silicon surfaces with a native oxide layer, while the perfluorinated tail groups form a dense, low-energy, and hydrophobic surface. researchgate.net
Research into the nanotribological properties of FOTS SAMs has demonstrated their effectiveness as boundary lubricants. researchgate.net Atomic force microscopy (AFM) studies have been crucial in characterizing the friction and adhesion properties of these molecularly thin films. nih.gov These studies have revealed that the presence of a FOTS SAM significantly reduces the coefficient of friction and adhesion forces compared to unmodified silicon surfaces. The durability of these films under repeated cycling is a key area of investigation, with findings indicating that the covalent bonding and cross-linking of the silane molecules contribute to a more robust lubricating layer compared to non-covalent coatings. researchgate.netnih.gov
The table below summarizes typical nanotribological data for FOTS SAMs on silicon substrates, as characterized by AFM.
| Property | Uncoated Silicon | FOTS Coated Silicon |
| Coefficient of Friction | High | Low |
| Adhesion Force (nN) | High | Low |
| Contact Angle (Water) | < 30° | > 110° |
| Film Thickness (nm) | N/A | ~1.5 - 2.0 |
Note: The values presented are representative and can vary based on deposition conditions and measurement parameters.
Fabrication of Molecular Electronic Devices
The precise control over surface electronic properties afforded by FOTS SAMs has opened up new avenues in the fabrication of molecular electronic devices. arxiv.org By forming a well-defined monolayer, FOTS can modify the work function of electrodes and the surface energy of semiconductors, thereby influencing charge injection and transport at interfaces. arxiv.orgarxiv.org
In the field of spintronics, which utilizes the spin of electrons in addition to their charge, the interface between a ferromagnetic metal and an organic semiconductor is critical. While direct research on FOTS SAMs on ferromagnetic surfaces is emerging, the principles of using fluorinated SAMs to control interfacial electronic properties are well-established. The strong dipole moment of the C-F bonds in the FOTS molecule can induce a significant shift in the work function of the underlying ferromagnetic metal. This modification of the interfacial dipole barrier can be used to engineer the spin-injection efficiency from the ferromagnetic electrode into an adjacent organic layer. The low surface energy of the FOTS monolayer also provides a chemically inert and stable interface, which is crucial for the performance and longevity of spintronic devices.
A significant breakthrough has been the demonstration of organosilane SAMs, including FOTS, grown directly on the surface of organic semiconductors. arxiv.orgarxiv.org This functionalization can dramatically increase the surface conductivity of these materials. arxiv.orgarxiv.org For organosilane molecules with a large dipole moment, such as FOTS, the induced surface conductivity in organic molecular crystals can approach values comparable to those achieved in high-performance organic field-effect transistors (OFETs). arxiv.org This effect is attributed to the strong electronic coupling between the SAM and the organic semiconductor, which can lead to the formation of a highly conductive two-dimensional electron gas at the interface. This method of "electronic functionalization" provides a powerful tool for tuning the charge transport properties of organic semiconductors without altering their bulk properties. arxiv.orgarxiv.org
The table below presents data on the change in surface conductivity of an organic semiconductor upon functionalization with a FOTS-like SAM.
| Material | Treatment | Surface Conductivity (S/square) |
| Rubrene Single Crystal | Untreated | ~10⁻¹² |
| Rubrene Single Crystal | FOTS Vapor Exposure | Up to 10⁻⁵ |
Data is illustrative of the significant conductivity enhancement observed in research. arxiv.org
Microfluidic Devices and Droplet Manipulation
Droplet-based microfluidics is a powerful technology for high-throughput screening, chemical synthesis, and biological analysis. nih.govnih.goveden-microfluidics.com The performance of these devices heavily relies on the precise control and manipulation of discrete droplets within microchannels. FOTS SAMs are instrumental in creating hydrophobic and anti-adhesion surfaces within microfluidic devices, which is essential for smooth droplet transport and to prevent cross-contamination. acs.org
Thermocapillary actuation is a method for manipulating droplets by creating a surface tension gradient through localized heating. researchgate.netcaltech.edu A microheater integrated into the substrate generates a temperature gradient across the droplet, causing it to move towards the region of higher surface tension (lower temperature). researchgate.netcaltech.edu The effectiveness of this technique is enhanced by a hydrophobic surface that minimizes the contact line pinning of the droplet. FOTS-modified surfaces, with their low surface energy and hydrophobicity, provide an ideal platform for thermocapillary actuation. The smooth and repellent nature of the FOTS coating allows for the precise and efficient movement of droplets with minimal energy input, enabling complex fluidic manipulations such as merging, splitting, and sorting.
Electrowetting is another powerful technique for droplet manipulation, where an electric field is used to modify the wettability of a surface and induce droplet motion. uc.eduresearchgate.netmdpi.com A hydrophobic dielectric layer is a key component of an electrowetting-on-dielectric (EWOD) device. FOTS can be used to create a highly hydrophobic top layer on the dielectric material. While fluorinated polymers are commonly used, FOTS offers the advantage of forming a very thin, uniform, and covalently bonded layer. This results in a surface with a large initial contact angle and low contact angle hysteresis, which are critical for achieving a wide range of droplet motion and reversible switching. The application of a voltage reduces the contact angle, and upon removal of the voltage, the droplet readily returns to its original shape due to the repellent nature of the FOTS-modified surface. uc.eduresearchgate.net
The table below outlines the typical electrowetting performance on a FOTS-modified surface.
| Parameter | Value |
| Initial Contact Angle (V=0) | > 110° |
| Saturated Contact Angle (V=V_sat) | < 70° |
| Contact Angle Hysteresis | < 5° |
| Actuation Voltage | Dependent on dielectric layer |
Water Desalination and Evaporation Technologies
The unique surface properties imparted by PFOTCS coatings are instrumental in addressing key challenges in water desalination and purification, particularly in membrane-based and solar-driven technologies.
In Direct Contact Membrane Distillation (DCMD), a hydrophobic microporous membrane separates a hot feed solution from a cold permeate stream. The temperature difference drives water vapor across the membrane, leaving non-volatile contaminants behind. A critical requirement for this process is the sustained hydrophobicity of the membrane to prevent pore wetting, which would otherwise lead to permeate contamination and process failure.
Research has demonstrated that surface modification with PFOTCS can significantly enhance the performance of membranes used in DCMD, such as those made from polyvinylidene fluoride (B91410) (PVDF). nih.govscispace.com A two-step method involving plasma activation followed by silane grafting with 1H,1H,2H,2H-perfluorooctane trichlorosilane (B8805176) (PTCS) has been shown to effectively improve the hydrophobicity of PVDF hollow fibers. nih.govscispace.com This modification increases the water contact angle of the membrane surface, a key indicator of its water-repellent properties. nih.gov While this grafting process can lead to a decrease in water vapor flux due to a reduction in pore size and porosity, it results in steadier flux over time and higher salt rejection, particularly when treating challenging feed waters containing organic foulants like humic acid. nih.gov
Table 1: Performance of PVDF Membranes Before and After PFOTCS Modification for DCMD
| Parameter | Pristine PVDF Membrane | PFOTCS-Grafted PVDF Membrane | Reference |
|---|---|---|---|
| Water Contact Angle | 88° | 112° - 116° | nih.govscispace.com |
| Water Vapor Flux | Baseline | Reduced by ~65% | nih.gov |
| Salt Rejection (with humic acid) | Variable | Steadier and Higher | nih.gov |
| Fouling Resistance | Lower | Higher (100% flux recovery with water flushing) | nih.gov |
Solar-driven interfacial water evaporation is a promising technology that uses photothermal materials to absorb sunlight, generate localized heat at the water-air interface, and produce clean vapor. A significant challenge in this process, especially when desalinating high-salinity brine, is the accumulation of salt crystals on the evaporator surface. This salt fouling blocks sunlight absorption and clogs water transport pathways, severely reducing evaporation efficiency and operational stability.
To counter this, researchers have developed "Janus" evaporators, which feature a superhydrophobic top surface and a hydrophilic bottom layer. nih.govnih.gov The superhydrophobic top surface, for which PFOTCS is a suitable modification agent, prevents brine from flooding the evaporation surface and provides a pathway for salt to be wicked away and redeposited at the edges, away from the primary photothermal zone. nih.govresearchgate.net This design allows for continuous and stable solar evaporation even from saturated brine. nih.gov While various fluorinated compounds are explored for this application, the robust and highly hydrophobic nature of PFOTCS self-assembled monolayers makes it a strong candidate for creating the necessary salt-rejecting surfaces on photothermal materials, ensuring long-term, efficient clean water production. nih.gov
Sensing Applications (e.g., Chemical Vapors, Spectroscopic Substrates)
The ability of Perfluoro-octyltrichlorosilane to precisely control surface wettability is being exploited to create advanced platforms for chemical sensing. By forming a highly hydrophobic and oleophobic background, PFOTCS can be used to pattern surfaces for concentrating analytes and enhancing detection signals.
For chemical vapor sensing, surfaces can be modified with PFOTCS to create inert, non-wetting backgrounds. biosensingusa.com This allows for the creation of sensor arrays where specific regions are functionalized to be receptive to target vapor molecules. When exposed to a gaseous environment, the PFOTCS-coated areas repel molecules, forcing them to interact preferentially with the active sensing spots, thereby increasing the sensitivity and selectivity of the detector. biosensingusa.com
This principle is also applicable to the development of advanced spectroscopic substrates, such as those used for Surface-Enhanced Raman Spectroscopy (SERS). nih.govthorlabs.com SERS is a powerful technique that can detect analytes at very low concentrations. nih.gov Its sensitivity relies on the adsorption of target molecules onto a nanostructured metallic surface. thorlabs.com By using PFOTCS to create a superhydrophobic surface and then patterning it with hydrophilic micro-arrays, it is possible to fabricate a SERS substrate where aqueous droplets containing the analyte are confined to specific, small areas. As the droplet evaporates, the analyte becomes highly concentrated on the SERS-active sites, leading to a significant enhancement of the Raman signal and enabling ultra-sensitive detection.
Anti-Corrosion and Protective Coatings
The primary mechanism by which this compound provides anti-corrosion functionality is through the formation of a dense, low-energy, superhydrophobic surface. When applied to a metal or metal oxide substrate, the trichlorosilane head of the molecule reacts with surface hydroxyl groups, creating strong covalent Si-O-Substrate bonds. The perfluorinated octyl "tails" then orient away from the surface, forming a tightly packed, chemically inert monolayer that acts as a physical barrier. researchgate.netinnospk.com
This barrier effect is significantly enhanced by the monolayer's extreme water repellency (superhydrophobicity). The fluorinated surface drastically reduces the contact area between the underlying substrate and corrosive aqueous environments, thereby inhibiting electrochemical corrosion processes. Research on similar fluorinated silanes demonstrates that this high hydrophobicity is a key factor in their anti-corrosion effectiveness. researchgate.net
Detailed research findings on robust superhydrophobic films created on aluminum alloys, which can include fluorosilane modifications, have demonstrated remarkable protection. In one such study, the formation of a superhydrophobic surface led to a significant reduction in the corrosion rate. researchgate.net The protective qualities are quantifiable through electrochemical measurements, which show a substantial decrease in corrosion current density, indicating a highly effective barrier against corrosive elements. researchgate.net
Table 1: Electrochemical Anti-Corrosion Performance Data
| Parameter | Value | Efficacy |
| Corrosion Current Density Reduction | Two orders of magnitude | 99.2% |
This table presents data for a robust superhydrophobic film on an Al alloy, illustrating the potential anti-corrosion efficiency achievable with such coatings. researchgate.net
The application method, such as gas-phase deposition, can create organized, circular surface domains, leading to a uniform and highly effective protective coating. researchgate.net This makes this compound a valuable agent in developing advanced anti-corrosion and anti-fouling surfaces for a variety of materials. innospk.comsigmaaldrich.com
Controlled Release Systems (e.g., Smart Capsules)
The application of this compound in the field of controlled release systems and smart capsules is not well-documented in current scientific literature and represents an emerging or speculative area of research. Unlike polymers and hydrogels commonly used to create matrices or shells for encapsulating active agents, this compound's primary function is surface modification. nih.govmdpi.com
Theoretically, the compound's pronounced hydrophobic and oleophobic properties could be harnessed to modulate the surface characteristics of drug delivery vehicles. For instance, modifying the surface of a micro- or nanocapsule with a this compound monolayer could serve several potential purposes:
Modulating Release Kinetics: By creating a hydrophobic barrier on a porous capsule, the ingress of an aqueous medium could be slowed, thereby potentially prolonging the release of a water-soluble drug contained within.
Preventing Agglomeration: The low-energy surface could prevent capsules from aggregating in a suspension, improving the formulation's stability and ensuring more uniform delivery.
Targeted Adhesion/Repulsion: The modified surface chemistry could be used to control the interaction of the capsule with specific biological environments, either preventing adhesion to certain tissues or promoting it where hydrophobic interactions are favorable.
However, these applications remain theoretical. Extensive research would be required to investigate the feasibility, biocompatibility, and efficacy of using this compound in this context. The development of "smart" delivery systems typically relies on materials that can respond to specific stimuli like pH, temperature, or enzymes to trigger a release, a characteristic not intrinsic to this compound. nih.gov
Surface Modification of AFM Cantilevers for Enhanced Measurements
In Atomic Force Microscopy (AFM), the physical and chemical properties of the probe tip are critical as they directly influence the interaction with the sample surface. The modification of AFM cantilevers and their integrated tips with a self-assembled monolayer of this compound is a key technique for enhancing measurement quality and enabling specialized analysis. researchgate.netosti.gov
Silicon and silicon nitride, the common materials for AFM cantilevers, naturally have a hydrophilic native oxide layer. Coating this surface with this compound transforms it into a low-energy, hydrophobic interface. This modification is particularly valuable for several reasons:
Reduction of Adhesion (Anti-Stiction): In ambient or humid conditions, a capillary bridge of water can form between the tip and the sample, leading to high adhesive forces (stiction). This can cause imaging artifacts, sample damage, and premature tip wear. A hydrophobic coating minimizes this effect by repelling water, leading to more accurate and reproducible topographical and mechanical measurements. osti.gov
Chemical Force Microscopy (CFM): By functionalizing the tip with a specific chemical group (in this case, a perfluorinated surface), the AFM can be used to probe chemical interactions. A this compound-coated tip will exhibit well-defined hydrophobic and oleophobic interactions, allowing it to map out corresponding regions on a heterogeneous sample surface with high resolution.
Improved Wear Resistance: The robust, covalently bonded monolayer can act as a protective lubricant layer, reducing frictional forces and wear on the sharp AFM tip during scanning. osti.gov
The process involves depositing the silane onto the cantilever, often through vapor deposition, which is ideal for coating the intricate geometries of micro- and nano-electromechanical systems (MEMS/NEMS) like AFM probes. researchgate.netosti.gov The resulting surface properties can be characterized by measuring changes in contact angle and adhesion force.
Table 2: Typical Effects of this compound Modification on AFM Cantilever Surfaces
| Property | Before Modification (Bare Si/Si₃N₄) | After Modification | Rationale |
| Surface Energy | High | Low | The perfluorinated surface has minimal intermolecular attraction. |
| Water Contact Angle | Low (Hydrophilic) | High (>110°) | The CF₂ and CF₃ groups are highly effective at repelling water. |
| Adhesion Force (in humid air) | High | Low | Reduction of capillary force formation between the tip and sample. |
This controlled functionalization is a simple yet powerful method to generate chemically sensitive and robust AFM probes for advanced materials research and nanotechnology applications. researchgate.net
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Guidance :
- Use nonlinear regression models (e.g., Hill equation) to fit EC50 values.
- Apply multivariate analysis to decouple synergistic effects of degradation byproducts .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
